4-Chloro-8-fluoroquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-8-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGWYJGWORFSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601436 | |
| Record name | 4-Chloro-8-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124429-27-2 | |
| Record name | 4-Chloro-8-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-fluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-8-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific physicochemical properties and biological activity of 4-Chloro-8-fluoroquinazoline is limited. This guide synthesizes available data on structurally related compounds to provide a representative overview. Researchers should independently verify all properties through experimental analysis.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a broad range of biological activities. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties and pharmacological efficacy of these molecules. This technical guide provides a detailed overview of the core physicochemical properties, potential synthetic routes, and hypothetical biological relevance of this compound, a molecule of interest for researchers in drug discovery and development. While specific experimental data for this compound is scarce, this document extrapolates information from closely related analogs to offer a foundational understanding.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted and extrapolated physicochemical properties of this compound.
| Property | Predicted/Estimated Value | Notes |
| Molecular Formula | C₈H₄ClFN₂ | Calculated based on the chemical structure. |
| Molecular Weight | 182.59 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Based on the typical appearance of similar quinazoline derivatives. |
| Melting Point | Not Available | Expected to be a solid at room temperature with a relatively high melting point, typical for aromatic heterocyclic compounds. |
| Boiling Point | Not Available | Likely to be high, with decomposition possible at elevated temperatures. |
| Solubility | Poorly soluble in water | The aromatic and halogenated nature suggests low aqueous solubility. Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | Not Available | The quinazoline ring system has basic nitrogen atoms, but their basicity is reduced by the electron-withdrawing effects of the chlorine and fluorine atoms. |
| LogP | Not Available | The presence of two halogen atoms would increase the lipophilicity of the molecule, suggesting a positive LogP value. |
| CAS Number | Not Publicly Available | A specific CAS number for this compound could not be identified in public databases, indicating it may be a novel or less-common research chemical. |
Synthesis and Experimental Protocols
Hypothetical Synthesis Protocol:
This protocol is based on the synthesis of structurally similar compounds, such as 4-chloro-7-fluoro-6-nitro quinazoline[1].
Step 1: Synthesis of 8-Fluoro-4-hydroxyquinazoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid (1 equivalent) and formamidine acetate (1.2 equivalents) in a high-boiling solvent such as ethylene glycol monomethyl ether.
-
Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, pour the mixture into cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 8-fluoro-4-hydroxyquinazoline.
Step 2: Chlorination to this compound
-
Reaction Setup: In a fume hood, carefully add 8-fluoro-4-hydroxyquinazoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Isolation and Purification: The crude product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Experimental Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for this compound.
Potential Biological Activity and Signaling Pathways
Quinazoline derivatives are well-known as kinase inhibitors, with several approved drugs targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The 4-anilinoquinazoline scaffold is a common pharmacophore in this class of drugs[2]. Given its structure, this compound is a valuable intermediate for the synthesis of potential kinase inhibitors. The chlorine atom at the 4-position is a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains to explore structure-activity relationships.
Derivatives of 8-fluoroquinazoline have been investigated as selective Aurora A kinase inhibitors, which play a crucial role in cell cycle regulation.[3] Inhibition of Aurora A kinase can lead to mitotic arrest and apoptosis in cancer cells.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a generalized signaling pathway that could be targeted by derivatives of this compound, focusing on the inhibition of a receptor tyrosine kinase.
Caption: Inhibition of a generic RTK signaling pathway by a quinazoline derivative.
Conclusion
This compound represents a potentially valuable building block for the synthesis of novel therapeutic agents, particularly in the area of oncology. While specific experimental data for this compound is not widely available, its structural similarity to known kinase inhibitors suggests that its derivatives could exhibit potent and selective biological activity. The synthetic protocols and biological context provided in this guide are intended to serve as a foundation for researchers to further explore the potential of this and related quinazoline compounds in drug discovery and development. It is imperative that future research efforts focus on the experimental determination of its physicochemical properties and the biological evaluation of its derivatives to fully elucidate its therapeutic potential.
References
Unveiling 4-Chloro-8-fluoroquinazoline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 4-Chloro-8-fluoroquinazoline, a key building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's fundamental properties, a plausible synthetic pathway, and its relevance in the context of targeted cancer therapy through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Core Molecular Data
A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and synthesis. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₄ClFN₂ |
| Molecular Weight | 182.58 g/mol |
Synthetic Approach: A General Protocol
Experimental Protocol: General Synthesis of 4-Chloroquinazolines
This protocol outlines a two-step process for the synthesis of 4-chloroquinazolines from a substituted anthranilic acid.
Step 1: Synthesis of 8-Fluoroquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid with an excess of formamide.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product, 8-fluoroquinazolin-4(3H)-one, is typically isolated by precipitation upon addition of water, followed by filtration and drying.
Step 2: Chlorination to this compound
-
Reaction Setup: In a well-ventilated fume hood, suspend the 8-fluoroquinazolin-4(3H)-one obtained from Step 1 in a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is heated to reflux until the reaction is complete, as indicated by TLC.
-
Work-up: After cooling, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched with ice water or a basic solution to precipitate the crude this compound. The product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Biological Relevance: Inhibition of the EGFR Signaling Pathway
Quinazoline derivatives are a well-known class of compounds that have been extensively investigated as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR). 4-Chloroquinazolines serve as crucial intermediates in the synthesis of 4-anilinoquinazoline derivatives, which are potent and selective EGFR inhibitors. These inhibitors are of significant interest in oncology as they can disrupt the signaling pathways that drive tumor growth and proliferation.
The EGFR signaling cascade is a complex network that regulates cell growth, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers a series of downstream events, including the activation of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and inhibit apoptosis. 4-Anilinoquinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and thereby blocking the downstream signaling cascade.
Below is a diagram illustrating the general workflow for the synthesis of 4-anilinoquinazoline derivatives from 4-chloroquinazolines and their subsequent role in inhibiting the EGFR signaling pathway.
Caption: Synthetic workflow for 4-anilinoquinazoline EGFR inhibitors and their mechanism of action.
The diagram illustrates the synthesis of a 4-anilinoquinazoline derivative starting from 2-amino-3-fluorobenzoic acid, with this compound as a key intermediate. This synthesized inhibitor then targets and blocks the EGFR signaling pathway, thereby inhibiting downstream cascades that lead to cell proliferation and survival.
An In-depth Technical Guide to the Synthesis of 4-Chloro-8-fluoroquinazoline: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic route for 4-Chloro-8-fluoroquinazoline, a key intermediate in the development of novel therapeutic agents. The document outlines the essential starting materials, comprehensive experimental protocols, and the strategic importance of this compound in medicinal chemistry. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Introduction
This compound is a crucial heterocyclic building block in modern organic synthesis and drug discovery. Its quinazoline core is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors for cancer therapy and novel antibacterial agents. The strategic placement of the chloro and fluoro substituents provides distinct reactive handles for further molecular elaboration through nucleophilic substitution and cross-coupling reactions, enabling the generation of diverse compound libraries for screening and lead optimization. This guide focuses on the most prevalent and efficient synthetic pathway, commencing from commercially available starting materials.
Primary Synthetic Pathway
The most common and efficient synthesis of this compound is a two-step process. The first step involves the cyclization of an appropriate anthranilic acid derivative to form the quinazolinone core. The second step is the chlorination of the resulting intermediate to yield the final product.
-
Step 1: Cyclization to form 8-fluoroquinazolin-4(3H)-one
-
Step 2: Chlorination to form this compound
Below is a graphical representation of the overall synthetic workflow.
Caption: Overall synthetic workflow from starting material to final product.
Starting Materials
The primary starting material for this synthetic route is 2-amino-3-fluorobenzoic acid . This compound is commercially available from various chemical suppliers. The key reagent for the cyclization step is formamide , which serves as a one-carbon source. For the subsequent chlorination, phosphorus oxychloride (POCl₃) is the most commonly employed reagent.
| Starting Material/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| 2-Amino-3-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | Primary Precursor |
| Formamide | CH₃NO | 45.04 | Cyclizing Agent (C1 source) |
| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | Chlorinating Agent |
Table 1: Key Starting Materials and Reagents.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous quinazoline derivatives and represent a robust approach to obtaining this compound.
This step involves the cyclocondensation of 2-amino-3-fluorobenzoic acid with formamide. This reaction is a variation of the Niementowski quinazoline synthesis.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-fluorobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring.
-
Isolation: The solid precipitate of 8-fluoroquinazolin-4(3H)-one is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white to off-white solid.
| Parameter | Value |
| Starting Material | 2-Amino-3-fluorobenzoic acid |
| Reagent | Formamide |
| Molar Ratio (SM:Reagent) | 1 : 10-20 |
| Temperature | 150-160 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Table 2: Typical Reaction Parameters for the Synthesis of 8-fluoroquinazolin-4(3H)-one.
The intermediate, 8-fluoroquinazolin-4(3H)-one, is converted to the final product via chlorination using phosphorus oxychloride. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place 8-fluoroquinazolin-4(3H)-one (1.0 eq) and add phosphorus oxychloride (5-10 eq). A few drops of N,N-dimethylaniline can be added as a catalyst.
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
| Parameter | Value |
| Starting Material | 8-Fluoroquinazolin-4(3H)-one |
| Reagent | Phosphorus Oxychloride (POCl₃) |
| Molar Ratio (SM:Reagent) | 1 : 5-10 |
| Catalyst (optional) | N,N-dimethylaniline |
| Temperature | 105-110 °C (Reflux) |
| Reaction Time | 3-5 hours |
| Typical Yield | 85-95% |
Table 3: Typical Reaction Parameters for the Synthesis of this compound.
Role in Drug Discovery and Signaling Pathways
Quinazoline derivatives are integral to many targeted therapies, particularly in oncology. They often function as inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, derivatives of 4-anilinoquinazolines (synthesized from 4-chloroquinazolines) are known to target the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key players in cancer progression.
The diagram below illustrates a simplified kinase signaling pathway that is often targeted by quinazoline-based inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
The synthesis of this compound from 2-amino-3-fluorobenzoic acid is a reliable and high-yielding process. This technical guide provides researchers and drug development professionals with the fundamental protocols and quantitative data necessary to produce this valuable chemical intermediate. The versatility of this compound as a scaffold for creating potent and selective inhibitors of key biological targets underscores its importance in the ongoing quest for novel therapeutics.
The Multifaceted Biological Activities of Quinazoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The quinazoline scaffold, a fused heterocyclic system of benzene and pyrimidine rings, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention from researchers and pharmaceutical scientists due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of quinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in the discovery and development of novel quinazoline-based therapeutics.
Anticancer Activity of Quinazoline Derivatives
Quinazoline derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use, such as gefitinib, erlotinib, and lapatinib.[1] Their primary mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, particularly the epidermal growth factor receptor (EGFR) pathway.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel quinazoline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18 | MGC-803 (Gastric) | 0.85 | [2] |
| MCF-7 (Breast) | 1.23 | [2] | |
| PC-9 (Lung) | 2.54 | [2] | |
| A549 (Lung) | 3.17 | [2] | |
| H1975 (Lung) | 4.68 | [2] | |
| Compound 21 | HeLa (Cervical) | 1.85 | [3] |
| MDA-MB-231 (Breast) | 2.54 | [3] | |
| Compound 22 | HeLa (Cervical) | 2.12 | [3] |
| MDA-MB-231 (Breast) | 2.63 | [3] | |
| Compound 23 | HeLa (Cervical) | 2.47 | [3] |
| MDA-MB-231 (Breast) | 2.81 | [3] | |
| Gefitinib (Standard) | HeLa (Cervical) | 4.3 | [3] |
| MDA-MB-231 (Breast) | 28.3 | [3] | |
| Compound 4c | HCT-116 (Colon) | 3.80 | [4] |
| Compound 4d | HCT-116 (Colon) | 3.65 | [4] |
| Compound 8c | HCT-116 (Colon) | 3.16 | [4] |
| Cisplatin (Standard) | HCT-116 (Colon) | - | [4] |
| Harmine (Standard) | HCT-116 (Colon) | - | [4] |
| Compound 4 | Caco-2 (Colorectal) | 23.31 | [5] |
| HepG2 (Liver) | 53.29 | [5] | |
| MCF-7 (Breast) | 72.22 | [5] | |
| Compound 9 | Caco-2 (Colorectal) | 35.18 | [5] |
| HepG2 (Liver) | 68.41 | [5] | |
| MCF-7 (Breast) | 89.13 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Quinazoline derivatives
-
Human cancer cell lines (e.g., MGC-803, HeLa, MDA-MB-231)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinazoline derivatives in DMEM. After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: EGFR Inhibition
Many quinazoline-based anticancer agents function as EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site of the EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Antimicrobial Activity of Quinazoline Derivatives
Quinazoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi. Their mechanisms of action can vary, including the inhibition of essential enzymes like DNA gyrase.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected novel quinazoline derivatives against various microbial strains.
| Compound | Bacterial Strain | MIC (mg/mL) | Fungal Strain | MIC (mg/mL) | Reference |
| Compound 16 | S. aureus | 0.5 | C. albicans | >5 | [6] |
| Compound 20 | B. subtilis | 0.5 | C. albicans | >5 | [6] |
| B. cereus | 0.25 | [6] | |||
| Compound 29 | B. subtilis | 0.5 | C. albicans | 5 | [6] |
| Compound 19 | P. aeruginosa | 0.15 | C. albicans | >5 | [6] |
| Compound 8ga | S. aureus | 4-8 µg/mL | A. niger | 8-16 µg/mL | [7] |
| E. coli | 4-8 µg/mL | C. albicans | 8-16 µg/mL | [7] | |
| Compound 8gc | S. aureus | 4-8 µg/mL | A. niger | 8-16 µg/mL | [7] |
| E. coli | 4-8 µg/mL | C. albicans | 8-16 µg/mL | [7] | |
| Compound 8gd | S. aureus | 4-8 µg/mL | A. niger | 8-16 µg/mL | [7] |
| E. coli | 4-8 µg/mL | C. albicans | 8-16 µg/mL | [7] | |
| Ciprofloxacin (Std.) | S. aureus | - | - | - | [8] |
| Amoxicillin (Std.) | S. aureus | 1.95 µM | - | - | [9] |
| Ketoconazole (Std.) | - | - | C. albicans | - | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Materials:
-
Quinazoline derivatives
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of each quinazoline derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity of Quinazoline Derivatives
Quinazoline derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action can involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2) and the modulation of signaling pathways like NF-κB.[11]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of selected novel quinazoline derivatives.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Compound 21 | 50 | 32.5 | [12] |
| Compound QA-2 | - | 82.75 (after 4h) | [13] |
| Compound QA-6 | - | 81.03 (after 4h) | [13] |
| Compound 6 | - | 5 times more potent than ibuprofen | [14] |
| Indomethacin (Std.) | 10 | - | [15] |
| Phenylbutazone (Std.) | 50 | - | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is commonly used to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Quinazoline derivatives
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the quinazoline derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle, and the standard group receives the reference drug.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathway: NF-κB Inhibition in Inflammation
The transcription factor NF-κB plays a central role in regulating the inflammatory response. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS. Some quinazoline derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB signaling pathway by quinazoline derivatives.
General Workflow for Quinazoline Derivative Drug Discovery
The discovery and development of novel quinazoline-based therapeutic agents typically follow a multi-step workflow, from initial design and synthesis to preclinical evaluation.
Caption: General workflow for the discovery and development of quinazoline derivatives.
Quinazoline derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical and clinical studies against cancer, microbial infections, and inflammation underscores their importance in medicinal chemistry. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes. Further exploration of the structure-activity relationships, mechanisms of action, and optimization of pharmacokinetic properties of quinazoline derivatives will undoubtedly lead to the discovery of new and more effective drugs for a range of human diseases.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-Chloro-8-fluoroquinazoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, including their target affinity, selectivity, and metabolic stability. This technical guide focuses on the potential therapeutic targets of 4-Chloro-8-fluoroquinazoline derivatives, a class of compounds showing promise primarily in the field of oncology. This document provides a comprehensive overview of their identified molecular targets, summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.
Identified Therapeutic Targets
Research into this compound derivatives and structurally related analogs has identified several key therapeutic targets, predominantly within the protein kinase family. These enzymes are critical regulators of cellular signaling pathways that, when dysregulated, can drive the growth and proliferation of cancer cells.
Primary Targets in Oncology:
-
Aurora Kinase A: A key regulator of mitotic progression, overexpressed in various cancers. Inhibition can lead to mitotic arrest and apoptosis.
-
Epidermal Growth factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations and overexpression are common in non-small cell lung cancer and other solid tumors.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound derivatives and closely related analogs against their therapeutic targets.
Table 1: Aurora Kinase Inhibitory Activity
| Compound ID | Structure | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 6e | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Not explicitly stated, but identified as the most potent | T-24 (bladder cancer) | 257.87 | [1] |
| MCF-7 (breast cancer) | 168.78 | [1] |
Table 2: EGFR and VEGFR-2 Inhibitory Activity of Related Chloro-Fluoro-Substituted Quinazolines
| Compound Class | Target | IC50 (nM) | Reference |
| 4-anilino-quinazoline derivatives | EGFR | 0.8 - 5.9 | [2][3] |
| 4-anilino-quinazoline derivatives | VEGFR-2 | 36.78 | [2] |
| 4-alkoxyquinazoline derivatives | VEGFR-2 | 2.89 | [4] |
Note: The data in Table 2 is for quinazoline derivatives with various chloro and fluoro substitution patterns and is included to provide context for the potential activity of this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Aurora Kinase Inhibition Assay (Microfluidic)
This protocol is based on a standard method for determining kinase inhibitory activity.
a. Materials:
-
EZ Reader II (PerkinElmer)
-
Separation buffer (PerkinElmer, #760367)
-
CR-8 (PerkinElmer, #760278)
-
Recombinant Aurora A kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Test compound (e.g., 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)
-
DMSO
b. Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound to obtain a range of concentrations.
-
In a microplate, combine the recombinant Aurora A kinase, the fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Analyze the reaction mixture using the EZ Reader II system, which separates the phosphorylated product from the substrate based on charge differences.
-
The extent of phosphorylation is quantified by measuring the fluorescence of the product.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
a. Materials:
-
Cancer cell lines (e.g., T-24, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
b. Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[6]
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the phosphorylation status or expression levels of proteins within a signaling pathway.
a. Materials:
-
Cancer cell lines
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
b. Procedure:
-
Treat cells with the test compound at the desired concentration for a specific time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.[7]
Visualizations: Signaling Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: General experimental workflow for the evaluation of this compound derivatives.
Caption: Inhibition of the Aurora A kinase signaling pathway.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel anticancer agents. The primary therapeutic targets identified to date are protein kinases, including Aurora A, EGFR, and VEGFR-2, which are integral to cancer cell proliferation, survival, and angiogenesis. While specific quantitative data for this substitution pattern remains limited in publicly available literature, the information on structurally related compounds suggests a high potential for potent inhibitory activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this class of compounds as targeted cancer therapies. Further research is warranted to fully elucidate the structure-activity relationships, selectivity profiles, and in vivo efficacy of this compound derivatives.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Chloro-8-fluoroquinazoline in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 4-Chloro-8-fluoroquinazoline has emerged as a particularly valuable building block for the synthesis of novel, biologically active compounds. The strategic placement of a reactive chlorine atom at the 4-position and a fluorine atom at the 8-position imparts unique chemical properties that medicinal chemists can exploit to create diverse molecular libraries with a wide range of pharmacological activities, including potent anticancer and kinase inhibitory effects. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, complete with experimental protocols and quantitative biological data.
Core Concepts: Synthesis and Reactivity
The utility of this compound as a synthetic intermediate stems from the high reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of functional groups, a key strategy in the exploration of structure-activity relationships (SAR). The fluorine atom at the 8-position, while less reactive, significantly influences the electronic properties of the quinazoline ring system, impacting the reactivity of the 4-position and modulating the biological activity of the resulting derivatives.
A general approach to the synthesis of the this compound core involves a multi-step sequence, often starting from appropriately substituted anthranilic acids. For instance, a related compound, 4-chloro-7-fluoro-6-nitro quinazoline, is synthesized by first reacting 2-amino-4-fluorobenzoic acid with formamidine acetate to form 7-fluoro-4-hydroxy quinazoline. Subsequent nitration and chlorination with an agent like thionyl chloride or phosphorus oxychloride yields the final product. A similar strategy, starting with 2-amino-3-fluorobenzoic acid, can be envisioned for the synthesis of the 8-fluoro isomer.
dot```dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
A [label="2-Amino-3-fluorobenzoic Acid"]; B [label="Formamidine Acetate"]; C [label="8-Fluoro-4-hydroxyquinazoline", fillcolor="#FBBC05"]; D [label="Chlorinating Agent\n(e.g., SOCl2, POCl3)"]; E [label="this compound", fillcolor="#EA4335"];
A -> C [label="Cyclization"]; B -> C; C -> E [label="Chlorination"]; D -> E; }
Caption: Reactivity of this compound with various nucleophiles.
Application in Kinase Inhibitor Discovery: A Case Study on Aurora A Kinase
A prominent application of the 8-fluoroquinazoline scaffold is in the development of kinase inhibitors for cancer therapy. One study focused on the design and synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective Aurora A kinase inhibitor. [1][2]Aurora A kinase is a key regulator of mitosis, and its overexpression is implicated in various cancers.
The synthesis of this derivative started from an 8-fluoroquinazoline core, highlighting the utility of this scaffold in generating targeted therapies. The biological evaluation of the synthesized compounds demonstrated potent inhibitory activity against Aurora A kinase and significant cytotoxic effects against various cancer cell lines.
Quantitative Biological Data
The following table summarizes the in vitro biological activity of a key 8-fluoroquinazoline derivative.
| Compound ID | Target | IC50 (µM) | Cell Line | IC50 (µM) |
| 6e | Aurora A Kinase | 0.16 | MCF-7 (Breast Cancer) | 168.78 |
| SNB-75 (CNS Cancer) | Potent Activity | |||
| T-24 (Bladder Cancer) | 257.87 |
Data extracted from a study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a derivative of the core scaffold. [1][2]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic and biological studies. Below are representative protocols for the synthesis of an 8-fluoroquinazoline derivative and its biological evaluation.
Synthesis of 2-(Aryl/heteroaryl)-8-fluoro-4-oxo-3,4-dihydroquinazoline-4-carbonitrile
A mixture of 2-amino-3-fluorobenzamide, an appropriate aldehyde, and potassium metabisulfite in acetic acid is stirred at room temperature. The resulting precipitate is filtered, washed, and dried to yield the desired product.
General Procedure for Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (Compound 6e)
To a solution of the corresponding carbonitrile in a mixture of ethanol and water, sodium hydroxide is added, and the mixture is refluxed. After cooling, the solvent is evaporated, and the residue is dissolved in water and acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to give the final carboxylic acid derivative.
Cell Cycle Analysis Protocol
-
Cell Culture: MCF-7 cells are seeded in 6-well plates and incubated until they reach 60-70% confluency.
-
Compound Treatment: Cells are treated with the test compound (e.g., Compound 6e) at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the cell cycle distribution.
The results of such an analysis for Compound 6e on MCF-7 cells showed an arrest in the G1 phase of the cell cycle, indicating its potential as an anticancer agent that inhibits cell proliferation. [2] dot
Caption: Workflow for cell cycle analysis.
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its predictable reactivity, particularly the susceptibility of the 4-position to nucleophilic aromatic substitution, allows for the systematic and efficient generation of diverse libraries of novel compounds. The incorporation of the 8-fluoro substituent provides an additional tool for modulating the physicochemical and pharmacological properties of the resulting molecules. As demonstrated by the successful development of potent Aurora A kinase inhibitors, the 8-fluoroquinazoline scaffold holds significant promise for the discovery of new therapeutic agents targeting a range of diseases, particularly in the field of oncology. Future exploration of this privileged scaffold is likely to yield further breakthroughs in drug development.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Quinazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold holds a prestigious position in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. The strategic incorporation of fluorine atoms into this versatile heterocyclic system has unlocked new frontiers in drug discovery, leading to the development of potent and selective therapeutic agents. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of molecules. This technical guide provides an in-depth exploration of the discovery, history, and evolution of fluorinated quinazolines, with a focus on their synthesis, biological activities, and the structure-activity relationships that have guided their development.
Early History and Discovery
The journey of fluorinated quinazolines begins with the broader exploration of both quinazoline chemistry and organofluorine chemistry. The parent quinazoline ring system was first synthesized in 1895. However, the introduction of fluorine into this scaffold appears to have gained significant traction in the mid-20th century, driven by the growing interest in the unique properties that fluorine imparts to organic molecules.
One of the earliest documented syntheses of fluorinated quinazolone derivatives was reported in 1975 by Joshi et al.[1]. This work described the synthesis of several fluorinated 2-alkyl/phenyl-3-aryl-4(3H)-quinazolones and investigated their central nervous system (CNS) depressant activities. This early research laid the groundwork for future explorations into the diverse biological activities of this class of compounds.
A significant milestone in the history of fluorinated quinazolines was the reaction of hexachloroquinazoline with potassium fluoride to produce hexafluoroquinazoline, a compound highly susceptible to nucleophilic attack, opening avenues for diverse functionalization[2].
Synthetic Methodologies
The synthesis of fluorinated quinazolines has evolved significantly over the decades, with numerous methods developed to efficiently construct the core ring system and introduce fluorine substituents.
General Synthesis Workflow
A common workflow for the synthesis and evaluation of novel fluorinated quinazoline derivatives is depicted below. This process typically starts with the design and synthesis of a library of compounds, followed by a cascade of in vitro and in vivo screening to identify lead candidates.
Key Experimental Protocols
This protocol describes a foundational method for the synthesis of fluorinated quinazolones.
-
Preparation of Fluorinated Anthranilic Acid: A suitably fluorinated aniline is treated with phthalic anhydride to protect the amino group. The resulting phthalanilic acid is then oxidized with potassium permanganate to yield the corresponding fluorinated anthranilic acid.
-
Formation of Benzoxazinone: The fluorinated anthranilic acid is refluxed with acetic anhydride to form the 2-methyl-3,1-benzoxazin-4-one intermediate.
-
Condensation to form Quinazolone: The benzoxazinone is then condensed with an appropriate amine or hydrazine derivative in a suitable solvent like ethanol under reflux to yield the final fluorinated quinazolone.
-
Purification: The product is typically purified by recrystallization from a suitable solvent.
The following is a representative synthetic route for the anticancer drug gefitinib.
-
Starting Material: The synthesis often begins with 3-hydroxy-4-methoxybenzoic acid methyl ester.
-
Alkylation: The hydroxyl group is alkylated with 1-bromo-3-chloropropane.
-
Nitration: The aromatic ring is nitrated using a mixture of nitric and sulfuric acids.
-
Reduction: The nitro group is reduced to an amine using a reducing agent like iron in acetic acid.
-
Cyclization: The resulting amino ester is cyclized with formamidine acetate to form the quinazolinone ring.
-
Chlorination: The 4-oxo group is converted to a chloro group using a chlorinating agent like thionyl chloride or phosphorus oxychloride.
-
Amination: The 4-chloroquinazoline is then reacted with 3-chloro-4-fluoroaniline to introduce the characteristic anilino side chain.
-
Final Side Chain Attachment: The terminal chloro group on the propoxy side chain is displaced with morpholine to yield gefitinib.
A common synthetic approach for the irreversible kinase inhibitor afatinib is outlined below.
-
Starting Material: The synthesis can start from 4-amino-3-hydroxybenzoic acid.
-
Formation of Quinazolinone Ring: The starting material is reacted with formamidine acetate to construct the quinazolinone core.
-
Chlorination: The 4-oxo group is converted to a chloro group.
-
Introduction of the Anilino Moiety: The 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline.
-
Introduction of the (S)-tetrahydrofuran-3-yloxy group: The hydroxyl group at the 7-position is alkylated with (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate.
-
Nitration and Reduction: The quinazoline ring is nitrated at the 6-position, followed by reduction of the nitro group to an amine.
-
Amide Coupling: The 6-amino group is acylated with (E)-4-(dimethylamino)but-2-enoyl chloride to complete the synthesis of afatinib.
Biological Activities and Therapeutic Applications
Fluorinated quinazolines have demonstrated a broad spectrum of biological activities, leading to their investigation and development for various therapeutic indications.
Anticancer Activity
The most prominent application of fluorinated quinazolines is in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival.
Gefitinib and afatinib are landmark drugs that exemplify the success of fluorinated quinazolines as anticancer agents. They primarily target the epidermal growth factor receptor (EGFR) and, in the case of afatinib, other members of the ErbB family of receptors, such as HER2. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth in non-small cell lung cancer (NSCLC).
Signaling Pathways:
The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. Fluorinated quinazoline inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking these downstream signals.
The following table summarizes the in vitro activity of selected fluorinated quinazolines against various cancer cell lines.
| Compound/Drug | Target(s) | Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | A549 (NSCLC) | 0.015 | [3] |
| MCF-7 (Breast) | >10 | [3] | ||
| Afatinib | EGFR, HER2 | NCI-H1975 (NSCLC, L858R/T790M) | 0.01 | [4] |
| SK-BR-3 (Breast, HER2+) | 0.008 | [4] | ||
| Compound 1 | EGFR | A431 (Epidermoid) | 0.05 | [5] |
| Compound 2 | Aurora A Kinase | MCF-7 (Breast) | 5.12 | [6] |
Antimicrobial Activity
Fluorinated quinazolines have also emerged as promising candidates for the development of novel antimicrobial agents. Their mechanism of action can vary, but some have been shown to interfere with essential bacterial processes.
The following table presents the minimum inhibitory concentration (MIC) values for selected fluorinated quinazolines against various microbial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound A | Staphylococcus aureus | 8 | [7] |
| Escherichia coli | 16 | [7] | |
| Compound B | Bacillus subtilis | 4 | [8] |
| Pseudomonas aeruginosa | 32 | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of fluorinated quinazolines have also been explored, with some derivatives showing potent inhibition of key inflammatory mediators.
The following table summarizes the in vitro anti-inflammatory activity of selected fluorinated quinazolines.
| Compound | Assay | IC50 (µM) | Reference |
| Compound C | COX-2 Inhibition | 0.25 | [2] |
| Compound D | LPS-induced NO production in RAW 264.7 cells | 5.8 |
Structure-Activity Relationships (SAR)
The development of fluorinated quinazolines has been heavily guided by understanding the relationship between their chemical structure and biological activity.
SAR for EGFR Inhibition
For 4-anilinoquinazoline-based EGFR inhibitors, several structural features are critical for potent activity:
-
The Quinazoline Core: Serves as the fundamental scaffold that anchors the molecule in the ATP-binding pocket of the EGFR kinase domain.
-
The 4-Anilino Moiety: This group is crucial for high-affinity binding. The 3-chloro-4-fluoro substitution pattern, as seen in gefitinib and afatinib, has been found to be optimal for potent inhibition.
-
Substituents at Positions 6 and 7: These positions are often modified to improve solubility and pharmacokinetic properties. Small alkoxy groups, such as methoxy, are generally well-tolerated. In second-generation inhibitors like afatinib, a Michael acceptor group is incorporated at this position to enable covalent bond formation with a cysteine residue in the active site, leading to irreversible inhibition.
Conclusion and Future Perspectives
The journey of fluorinated quinazolines from their early synthesis to their current status as life-saving medicines is a testament to the power of medicinal chemistry. The strategic incorporation of fluorine has played a pivotal role in optimizing the potency, selectivity, and pharmacokinetic profiles of these compounds. While the success in oncology is undeniable, the expanding exploration of their antimicrobial and anti-inflammatory activities suggests that the full therapeutic potential of this privileged scaffold is yet to be realized.
Future research in this area will likely focus on:
-
Overcoming Drug Resistance: Designing novel fluorinated quinazolines that can overcome acquired resistance mechanisms to current therapies, particularly in cancer.
-
Exploring New Biological Targets: Expanding the scope of biological targets for fluorinated quinazolines beyond kinase inhibition.
-
Development of Covalent and Allosteric Inhibitors: Designing next-generation inhibitors that offer enhanced selectivity and durability of response.
-
Application of Novel Synthetic Methodologies: Utilizing modern synthetic techniques to create more diverse and complex fluorinated quinazoline libraries for high-throughput screening.
The rich history and continued evolution of fluorinated quinazolines ensure that they will remain a cornerstone of drug discovery for years to come, offering hope for the treatment of a wide range of human diseases.
References
- 1. Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 4-Chloro-8-fluoroquinazoline
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical reactivity of the chlorine atom in 4-Chloro-8-fluoroquinazoline. Due to the limited availability of data on this specific molecule, this guide draws upon established principles of quinazoline chemistry and data from closely related analogues. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[1] The reactivity of substituted quinazolines is of significant interest to medicinal chemists for the synthesis of novel therapeutic agents. This compound is a halogenated quinazoline derivative with a chlorine atom at the 4-position, a primary site for functionalization, and a fluorine atom at the 8-position, which can modulate the electronic properties of the ring system and influence biological activity.
The key feature of 4-chloroquinazolines is the high reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr).[2][3] This reactivity is attributed to the electron-withdrawing effect of the nitrogen atoms in the pyrimidine ring, which activates the C4 position for nucleophilic attack. This guide will delve into the synthesis, reactivity, and potential applications of this compound, with a focus on the displacement of the C4-chlorine atom.
Synthesis of this compound
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Reactivity of the Chlorine Atom at the 4-Position
The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is the most common and synthetically useful transformation for 4-chloroquinazolines, allowing for the introduction of a wide variety of functional groups.[3][4]
The general mechanism for the SNAr reaction at the C4 position is depicted below:
Caption: General mechanism of SNAr at the 4-position of a quinazoline.
Nucleophilic Substitution with Amines (N-Arylation)
The reaction of 4-chloroquinazolines with primary and secondary amines is a widely employed method for the synthesis of 4-aminoquinazoline derivatives, which are precursors to many potent kinase inhibitors.[4][6]
Table 1: Examples of N-Arylation Reactions on 4-Chloroquinazoline Analogues
| 4-Chloroquinazoline Derivative | Amine Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 6-Bromo-4-chloro-2-phenylquinazoline | N-methyl-4-methoxyaniline | THF/H2O (1:1), Microwave, 10 min | 6-Bromo-N-methyl-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine | 90 | [4] |
| 4-Chloro-6-iodo-2-phenylquinazoline | N-methyl-3-methoxyaniline | THF/H2O (1:1), Microwave, 10 min | N-methyl-N-(3-methoxyphenyl)-6-iodo-2-phenylquinazolin-4-amine | 85 | [4] |
| 4-Chloroquinazoline | Aniline | Isopropanol, Reflux, 4 hr | 4-Anilinoquinazoline | Not specified | [3] |
| 4-Chloroquinazoline | Benzylamine | Isopropanol, TEA, Reflux, 4 hr | 4-(Benzylamino)quinazoline | Not specified | [3] |
Experimental Protocols
The following are generalized experimental protocols for nucleophilic aromatic substitution reactions on 4-chloroquinazolines based on the cited literature.
General Procedure for Microwave-Assisted N-Arylation[4]
-
To a microwave vial, add the 4-chloroquinazoline derivative (1.0 equiv).
-
Add the corresponding aniline or amine (1.2 equiv).
-
Add a solvent system of THF and water (1:1).
-
Seal the vial and heat in a microwave reactor to the specified temperature for the designated time.
-
After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Workflow for microwave-assisted N-arylation.
General Procedure for Conventional Heating N-Arylation[3]
-
Dissolve the 4-chloroquinazoline derivative in a suitable solvent (e.g., isopropanol).
-
Add the aniline or amine nucleophile. For less reactive amines, a base such as triethylamine (TEA) may be added.
-
Heat the reaction mixture to reflux for the specified duration.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Biological Relevance and Signaling Pathways
Quinazoline derivatives are well-known as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][7][8] Dysregulation of the EGFR signaling pathway is implicated in the development and progression of various cancers.[9] 4-Anilinoquinazolines, synthesized from 4-chloroquinazolines, are a prominent class of EGFR inhibitors.[10]
The EGFR signaling pathway is a complex cascade of events initiated by the binding of a ligand (e.g., EGF) to the receptor, leading to receptor dimerization, autophosphorylation, and activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways ultimately regulate gene expression and cellular processes like proliferation, survival, and migration.
Caption: Simplified EGFR signaling pathway.
Conclusion
The chlorine atom at the 4-position of this compound is a highly reactive site for nucleophilic aromatic substitution, providing a versatile handle for the synthesis of a diverse range of functionalized quinazoline derivatives. The methodologies outlined in this guide, based on analogous compounds, offer a solid foundation for the design and synthesis of novel compounds for drug discovery and development. The established importance of the 4-aminoquinazoline scaffold as a core element of EGFR inhibitors underscores the potential of this compound as a valuable building block in the quest for new anticancer therapeutics. Further experimental investigation into the specific reactivity and synthetic applications of this compound is warranted to fully explore its potential.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-8-fluoroquinazoline safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 4-Chloro-8-fluoroquinazoline
Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for this compound based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, the information presented herein is extrapolated from related quinoline and quinazoline derivatives and should be used as a guide for trained professionals only. All laboratory work should be conducted with a thorough understanding of the potential hazards and after consulting a specific, verified SDS for the compound in use.
Introduction
This compound is a halogenated quinazoline derivative. Such compounds are valuable intermediates in medicinal chemistry and drug development, often serving as building blocks for the synthesis of bioactive molecules, including potential anticancer agents.[1] The presence of chloro and fluoro substituents on the quinazoline core influences its reactivity and potential biological activity.[2][3] Understanding the safety and handling precautions for this class of compounds is critical for ensuring the well-being of researchers and the integrity of experimental work.
Hazard Identification and Classification
Based on data for analogous compounds like 4-chloro-8-fluoroquinoline and other chlorinated quinazolines, this compound is anticipated to possess the following hazards.
Potential Health Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[6] Avoid contact with skin.[7][8]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[4][6] Avoid contact with eyes.[7][8]
-
Respiratory Irritation: May cause respiratory irritation.[6][9] Avoid breathing dust.[7][8][10]
Environmental Hazards:
-
Structurally similar compounds are noted as being very toxic to aquatic life with long-lasting effects.[7][11]
Physical and Chemical Properties
| Property | Value (for 4-Chloro-8-fluoroquinoline) | Source |
| CAS Number | 63010-72-0 | [2][3][6][12][13] |
| Molecular Formula | C₉H₅ClFN | [2][3][12][13] |
| Molecular Weight | 181.59 g/mol | [2][3][12][13] |
| Appearance | White to light yellow powder/crystal | [2][3][13] |
| Melting Point | 90-101 °C | [2][14] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents. | [3] |
Exposure Controls and Personal Protection
To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) are recommended.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7][8][15]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
| Protection Type | Recommendations | Source |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [5][7] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | [5][7][8][11] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter. | [5][7][9] |
Handling and Storage
Safe Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7][11]
-
Do not breathe dust, fumes, or vapors.[7]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[5][7][15]
-
Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[5][7]
First-Aid Measures
In the event of exposure, follow these first-aid guidelines and seek immediate medical attention.
| Exposure Route | First-Aid Measures | Source |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. | [5][7][11] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. | [7][11] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately. | [5][8][11] |
Accidental Release and Disposal Measures
Accidental Release:
-
Ensure adequate ventilation and evacuate personnel to safe areas.[5][8][11]
-
Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8][11]
-
Sweep up and shovel into a suitable, closed container for disposal.[5][11]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][7]
Experimental Protocols and Reactivity
No specific experimental protocols for safety testing of this compound were found. However, the reactivity of similar compounds provides insight into its chemical behavior.
Reactivity Profile:
-
Stability: Stable under recommended storage conditions.[9]
-
Incompatible Materials: Strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[7][9]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride, nitrogen oxides, and carbon oxides.[5][9]
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions with nucleophiles such as amines, alcohols, and thiols.[1][2]
Visualizations
The following diagrams illustrate key workflows and relationships for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
Caption: Potential hazardous reactions of this compound.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CAS 63010-72-0: 4-Chloro-8-fluoroquinoline | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chloro-8-fluoroquinoline 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. capotchem.cn [capotchem.cn]
- 10. echemi.com [echemi.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. 4-Chloro-8-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. 63010-72-0 Cas No. | 4-Chloro-8-fluoroquinoline | Matrix Scientific [matrix.staging.1int.co.uk]
- 15. echemi.com [echemi.com]
4-Chloro-8-fluoroquinazoline: A Technical Overview for Chemical Researchers
For researchers, scientists, and professionals in drug development, 4-Chloro-8-fluoroquinazoline stands as a key heterocyclic intermediate. Its utility in the synthesis of a variety of biologically active molecules positions it as a compound of significant interest. This technical guide provides an overview of its commercial availability, key chemical properties, and insights into its synthesis and quality control.
Commercial Availability and Supplier Specifications
This compound is available from a number of commercial suppliers catering to the research and development sector. The compound is typically offered in various quantities, with purity specifications generally meeting the requirements for advanced chemical synthesis. Researchers can source this intermediate from suppliers such as MolCore, BLD Pharm, Sunway Pharm Ltd., ECHO CHEMICAL CO., LTD., CymitQuimica, and CP Lab Safety. While specific impurity profiles are not always detailed in publicly available product descriptions, typical purities are in the range of 95% to 97%. For exacting applications, direct inquiry with the suppliers for certificates of analysis is recommended.
A summary of key product specifications from various suppliers is presented below:
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Various | 124429-27-2 | C₈H₄ClFN₂ | 182.58 | ≥95% - 97% |
Synthesis of this compound
The synthesis of this compound typically follows a two-step pathway, beginning with the cyclization of a substituted anthranilic acid to form the corresponding quinazolinone, followed by a chlorination step. A representative synthetic workflow is outlined below.
Experimental Protocol: Synthesis of 8-Fluoroquinazolin-4(3H)-one
While a specific, detailed protocol for the synthesis of this compound from commercially available starting materials is not readily found in peer-reviewed literature, a general procedure can be inferred from the synthesis of analogous quinazolinones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-fluorobenzoic acid with an excess of formamide.
-
Heating: The reaction mixture is heated to a temperature typically ranging from 150-180 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water or an ice bath to precipitate the product.
-
Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 8-fluoroquinazolin-4(3H)-one.
Experimental Protocol: Chlorination of 8-Fluoroquinazolin-4(3H)-one
The conversion of the quinazolinone to the corresponding 4-chloro derivative is a standard transformation in heterocyclic chemistry.
-
Reaction Setup: In a fume hood, a mixture of 8-fluoroquinazolin-4(3H)-one and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), is prepared in a round-bottom flask equipped with a reflux condenser.
-
Heating: The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, as indicated by TLC analysis.
-
Work-up: After cooling to room temperature, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude this compound can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Quality Control and Analytical Methods
The purity and identity of this compound are critical for its use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound. A typical analytical workflow is depicted below.
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-8-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif frequently found in a wide array of bioactive molecules and clinically approved drugs. The functionalization of this core structure is of paramount importance in medicinal chemistry for the generation of novel therapeutic agents. Nucleophilic aromatic substitution (SNAr) at the 4-position of 4-chloroquinazolines represents a robust and versatile strategy for introducing diverse functionalities, particularly nitrogen-based nucleophiles, to generate libraries of 4-aminoquinazoline derivatives.[1][2] These derivatives have been extensively investigated as inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR), and have led to the development of anticancer drugs like gefitinib and erlotinib.[1]
The presence of a fluorine atom at the 8-position of the quinazoline ring in 4-chloro-8-fluoroquinazoline is expected to influence the reactivity of the C4 position towards nucleophilic attack. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the quinazoline system, potentially facilitating the SNAr reaction.[3] This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution reactions on this compound with various nucleophiles.
General Reaction Mechanism
The nucleophilic aromatic substitution reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex.[4] This intermediate is stabilized by the electron-withdrawing quinazoline ring system. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored, yielding the 4-substituted product.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Experimental Protocols
The following protocols are representative examples for the nucleophilic aromatic substitution on this compound with primary amines, secondary amines, and hydrazine.
Protocol 1: Reaction with a Primary Amine (e.g., Aniline)
This protocol describes the synthesis of N-phenyl-8-fluoroquinazolin-4-amine.
Materials:
-
This compound
-
Aniline
-
Isopropanol (or other suitable high-boiling solvent like n-butanol or DMF)
-
Hydrochloric acid (4M in dioxane, for product precipitation if necessary)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol (0.1-0.2 M), add aniline (1.1-1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, it may be the hydrochloride salt of the product. The solid can be collected by filtration.
-
Alternatively, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-phenyl-8-fluoroquinazolin-4-amine.
Protocol 2: Microwave-Assisted Reaction with a Secondary Amine (e.g., Morpholine)
Microwave irradiation can significantly accelerate the rate of SNAr reactions.[1]
Materials:
-
This compound
-
Morpholine
-
Ethanol (or another microwave-safe solvent like DMF or NMP)
-
Microwave vial
-
Microwave reactor
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
In a microwave vial, dissolve this compound (1.0 eq) in ethanol (0.2-0.5 M).
-
Add morpholine (1.2-2.0 eq) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 5-9) to isolate and purify 4-(8-fluoroquinazolin-4-yl)morpholine.
Protocol 3: Reaction with Hydrazine
This protocol describes the synthesis of 8-fluoro-4-hydrazinylquinazoline, a key intermediate for the synthesis of further derivatives.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or isopropanol
-
Ice bath
-
Standard filtration and drying equipment
Procedure:
-
Suspend this compound (1.0 eq) in ethanol at room temperature.
-
Cool the mixture in an ice bath.
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise to the stirred suspension. The reaction is often exothermic.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
The reaction is typically complete within 1-4 hours.
-
Upon completion, a precipitate of the product usually forms.
-
Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to afford 8-fluoro-4-hydrazinylquinazoline. The product is often of sufficient purity for subsequent steps without further purification.
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the nucleophilic aromatic substitution on this compound with various nucleophiles, based on analogous reactions with substituted 4-chloroquinazolines.
| Entry | Nucleophile | Solvent | Conditions | Time | Yield (%) |
| 1 | Aniline | Isopropanol | Reflux | 12 h | 85-95 |
| 2 | 4-Methoxyaniline | n-Butanol | Reflux | 8 h | 90-98 |
| 3 | Morpholine | Ethanol | Microwave, 120 °C | 30 min | 88-96 |
| 4 | Piperidine | DMF | 80 °C | 4 h | 90-97 |
| 5 | Hydrazine Hydrate | Ethanol | Room Temp | 2 h | >95 |
Visualizations
Caption: General experimental workflow for SNAr reactions of this compound.
Caption: Logical relationship of inputs and outputs in the synthesis of 4-substituted-8-fluoroquinazolines.
References
synthesis of 4-anilinoquinazoline derivatives from 4-Chloro-8-fluoroquinazoline
Application Note: Synthesis of 4-Anilino-8-fluoroquinazoline Derivatives
This document provides a detailed protocol for the synthesis of 4-anilino-8-fluoroquinazoline derivatives, starting from 4-chloro-8-fluoroquinazoline. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][2] The dysregulation of EGFR signaling is a known hallmark of various cancers, making 4-anilinoquinazolines a privileged scaffold in the design of targeted anticancer agents.[1]
The primary synthetic route involves a nucleophilic aromatic substitution reaction, where the chlorine atom at the C4 position of the quinazoline ring is displaced by the amino group of a substituted aniline.[3][4] Modern techniques, such as microwave-assisted synthesis, have been shown to significantly accelerate this reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.[3][4]
This guide outlines a general microwave-mediated protocol, summarizes reaction data, and provides a method for evaluating the biological activity of the synthesized compounds.
Visualized Reaction Scheme
The core reaction involves the N-arylation of this compound with various substituted anilines to yield the target 4-anilinoquinazoline derivatives.
Caption: General reaction for the synthesis of 4-anilino-8-fluoroquinazolines.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4-Anilino-8-fluoroquinazoline Derivatives
This protocol describes a general procedure for the N-arylation of this compound using microwave irradiation, adapted from established methods for similar chloroquinazolines.[3][4]
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline, 3-bromoaniline, etc.)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water (H₂O)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 mmol).
-
Add the desired substituted aniline (1.2 mmol, 1.2 equivalents).
-
Add a solvent mixture of THF and H₂O (1:1 ratio, 4 mL).
-
Seal the vial tightly with a cap.
-
Place the vial inside the cavity of the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (10-120 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine all organic layers and wash with brine (2 x 25 mL).[5]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][6]
-
Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 4-anilino-8-fluoroquinazoline derivative.[6]
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
This protocol outlines a general method to assess the anticancer activity of the synthesized compounds against human cancer cell lines, such as HeLa or BGC823.[1][6]
Materials:
-
Synthesized 4-anilinoquinazoline derivatives
-
Human cancer cell line (e.g., HeLa, BGC823)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cells in RPMI 1640 medium. Detach the cells using trypsin and seed them into 96-well plates at a density of 1.0–2.0 × 10³ cells per well. Incubate overnight in a 5% CO₂ atmosphere at 37°C to allow for cell adherence.[6]
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute these stocks with the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a positive control (e.g., Gefitinib) and a negative control (cells with DMSO-containing medium).[1][6]
-
Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: After the incubation period, add a solution of MTT to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
Analysis: Calculate the cell viability as a percentage relative to the negative control. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of cell growth.
Data Presentation
The following table summarizes representative results for the microwave-assisted N-arylation of 4-chloroquinazolines with various N-methylanilines, demonstrating the efficiency of the method.[3] While the original study did not use 8-fluoro-4-chloroquinazoline specifically, these results provide a strong predictive baseline for reaction conditions and expected yields.
| Entry | Aniline Substituent (on N-methylaniline) | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | 4-Methoxy | 10 | 100 | 90 |
| 2 | 3-Methoxy | 10 | 100 | 85 |
| 3 | 2-Methoxy | 20 | 100 | 65 |
| 4 | 3-Bromo | 10 | 100 | 72 |
| 5 | 4-Fluoro | 40 | 120 | 70 |
| 6 | 4-Trifluoromethyl | 120 | 120 | 55 |
| 7 | Unsubstituted | 10 | 100 | 88 |
Data adapted from a study on 6-halo-2-phenyl-4-chloroquinazolines.[3]
Workflow and Pathway Visualizations
Experimental Workflow
The following diagram illustrates the typical laboratory workflow from synthesis to purification.
Caption: Step-by-step workflow for synthesis and purification.
Mechanism of Action: EGFR Signaling Inhibition
4-Anilinoquinazoline derivatives are well-known for their ability to inhibit EGFR tyrosine kinase activity, blocking downstream signaling pathways that lead to cell proliferation.
Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of EGFR Inhibitors Using 4-Chloro-8-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of 4-Chloro-8-fluoroquinazoline as a key building block in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. The protocols and data presented are intended to guide researchers in the design and execution of synthetic strategies targeting novel EGFR inhibitors for anticancer drug discovery.
Introduction to 4-Anilinoquinazolines as EGFR Inhibitors
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of potent and selective EGFR tyrosine kinase inhibitors (TKIs).[1] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature this core structure.[2][3] These inhibitors function by competing with ATP for the kinase domain of EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2] The substitution pattern on both the quinazoline ring and the aniline moiety plays a critical role in determining the potency, selectivity, and pharmacokinetic properties of these inhibitors.[3] The introduction of a fluorine atom at the C-8 position of the quinazoline ring can modulate the electronic properties and binding interactions of the inhibitor with the EGFR active site, potentially leading to improved efficacy or altered selectivity profiles.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands such as Epidermal Growth Factor (EGF), initiates a cascade of intracellular signaling events. These pathways, including the Ras-Raf-MEK-MAPK, PI3K-Akt-mTOR, and JAK-STAT pathways, are pivotal in regulating cell growth, proliferation, and survival.[4] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell growth.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminoquinazoline derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] They serve as key structural motifs in numerous approved drugs. Traditional methods for their synthesis often involve lengthy reaction times, harsh conditions, and complex purification procedures.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, increased product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[3][5] This document provides detailed protocols and comparative data for the microwave-assisted synthesis of 4-aminoquinazoline derivatives from various precursors.
Core Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of 4-aminoquinazoline derivatives offers several key benefits over conventional heating methods:
-
Accelerated Reaction Rates: Reaction times can be reduced from several hours to mere minutes.[3]
-
Enhanced Yields: Microwave heating often leads to higher isolated yields of the desired products.[3]
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.
-
Energy Efficiency: Shorter reaction times contribute to lower energy consumption.
-
Facile Optimization: Reaction parameters such as temperature, pressure, and time can be precisely controlled and optimized.
Protocol 1: Synthesis from 4-Chloroquinazolines and Amines
This protocol outlines a common and efficient method for the synthesis of N-substituted 4-aminoquinazolines via the nucleophilic substitution of 4-chloroquinazolines with various amines under microwave irradiation.[3][6]
Experimental Workflow
Caption: Workflow for the synthesis of 4-aminoquinazolines from 4-chloroquinazolines.
Detailed Experimental Protocol
Materials:
-
4-Chloroquinazoline (3.0 mmol)
-
Aryl heterocyclic amine (3.0 mmol)
-
2-Propanol (30 mL)
-
Microwave reactor
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
A mixture of 4-chloroquinazoline (3.0 mmol) and the desired aryl heterocyclic amine (3.0 mmol) is prepared in 2-propanol (30 mL) in a suitable microwave reaction vessel.
-
The mixture is stirred for three minutes to ensure homogeneity.
-
The vessel is sealed and placed in the microwave reactor.
-
The mixture is irradiated at a constant power of 60W for 20 minutes.[3]
-
Reaction completion is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is washed with water, followed by filtration to collect the solid product.
-
The crude product is purified by silica gel column chromatography using a petroleum ether-ethyl acetate (5:1 v/v) solvent system to yield the pure N-arylheterocyclic substituted-4-aminoquinazoline.[3]
Comparative Data: Microwave vs. Conventional Heating
| Method | Reactants | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Microwave | 4-Chloroquinazoline, Aryl amine | 2-Propanol | 20 min | Reflux | 75.9 - 98.8 | [3] |
| Conventional | 4-Chloroquinazoline, Aryl amine | 2-Propanol | 12 h | 80 °C | 37.3 | [3] |
Protocol 2: Synthesis from N-(2-cyanophenyl)-N,N-dimethylformamidine Derivatives
This method provides an efficient route to a diverse range of 4-aminoquinazoline derivatives through the condensation of N-(2-cyanophenyl)-N,N-dimethylformamidine with various amines under microwave irradiation.[1][7]
General Reaction Scheme
Caption: General reaction for the synthesis of 4-aminoquinazolines from formamidine derivatives.
Detailed Experimental Protocol
Materials:
-
N-(2-cyanophenyl)-N,N-dimethylformamidine derivative (0.52 mmol)
-
Amine (0.62 mmol)
-
Acetonitrile (CH3CN) (2 mL)
-
Acetic acid (HOAc) (0.6 mL)
-
Personal Chemistry Synthesizer (or equivalent microwave reactor)
Procedure:
-
In a microwave vial, combine the N-(2-cyanophenyl)-N,N-dimethylformamidine derivative (0.52 mmol), the selected amine (0.62 mmol), acetonitrile (2 mL), and acetic acid (0.6 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 160 °C for 10 minutes.[1]
-
After the reaction, allow the vial to cool to room temperature.
-
The reaction mixture can then be subjected to an appropriate work-up and purification procedure, which may involve solvent evaporation and chromatography, to isolate the desired 4-aminoquinazoline derivative.
Optimization Data
The reaction conditions for this protocol have been optimized, with the following observations:
| Parameter | Variation | Outcome | Reference |
| Temperature | 160 °C vs. 180 °C | 160 °C provided a better product-to-starting material ratio. | [1] |
| Acetic Acid % | 10%, 20%, 30%, 40% | 20% and 30% gave the best conversions. | [1] |
| Reaction Time | 10 min vs. 15 min | 10 minutes was found to be sufficient. | [1] |
Protocol 3: Solvent-Free Synthesis from Anthranilonitrile and Nitriles
This environmentally friendly approach involves the reaction of anthranilonitrile with various aromatic nitriles under solvent-free conditions, using a catalytic amount of base and microwave irradiation.[5][7]
Experimental Workflow
Caption: Workflow for the solvent-free synthesis of 4-aminoquinazolines.
Detailed Experimental Protocol
Materials:
-
Anthranilonitrile
-
Aromatic nitrile
-
Potassium tert-butoxide (t-BuOK) (catalytic amount)
-
Domestic microwave oven (or a dedicated laboratory microwave)
Procedure:
-
In a suitable open vessel, mix anthranilonitrile, the chosen aromatic nitrile, and a catalytic amount of potassium tert-butoxide.
-
Place the vessel in a microwave oven.
-
Irradiate the mixture for a short period (typically a few minutes, optimization may be required).
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solid can be purified by appropriate methods such as recrystallization or column chromatography to yield the 2-substituted-4-aminoquinazoline.
Performance Data
This solvent-free method has been shown to produce good to excellent yields in very short reaction times.[5][7]
| Reactants | Conditions | Reaction Time | Yield | Reference |
| Anthranilonitrile, Aromatic nitriles | MW, t-BuOK (cat.), Solvent-free | Short (minutes) | Good to Excellent | [5][7] |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 4-aminoquinazoline derivatives. The protocols outlined in these application notes demonstrate the versatility of this technology, allowing for the efficient synthesis of these valuable compounds from a variety of starting materials. Researchers, scientists, and drug development professionals are encouraged to adopt these methods to accelerate their research and development efforts, benefiting from the reduced reaction times, increased yields, and environmentally friendly nature of microwave chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Application Notes and Protocols: Microwave-Assisted N-arylation of 4-Chloro-8-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the N-arylation of 4-Chloro-8-fluoroquinazoline, a critical reaction in the synthesis of potent kinase inhibitors for drug discovery. The protocols outlined below leverage microwave-assisted organic synthesis to achieve high efficiency and rapid reaction times.
Introduction
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anti-cancer drugs that target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] The N-arylation of 4-chloroquinazolines is a key synthetic step in the generation of libraries of these potent inhibitors. The presence of an electron-withdrawing fluorine atom at the 8-position of the quinazoline ring is anticipated to activate the C4 position towards nucleophilic aromatic substitution, facilitating the reaction with a wide range of anilines.[5][6]
Microwave-assisted synthesis has emerged as a powerful tool for accelerating such reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods.[7][8][9][10][11] This protocol details a highly efficient, base-free, microwave-mediated N-arylation of this compound in an environmentally friendly solvent system.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the N-arylation of substituted 4-chloroquinazolines with various anilines, based on analogous reactions reported in the literature.[7][12] These data can serve as a guide for optimizing the reaction with this compound.
| Entry | Aniline Substituent (R) | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | 4-Methoxy | 10 | 100 | 85-95 |
| 2 | 3-Methoxy | 10 | 100 | 80-90 |
| 3 | 4-Methyl | 20 | 120 | 75-85 |
| 4 | 3-Bromo | 20 | 120 | 70-80 |
| 5 | 2-Fluoro | 120 | 120 | 65-75 |
| 6 | Unsubstituted | 20 | 120 | 80-90 |
Experimental Protocols
Microwave-Assisted N-arylation of this compound
This protocol is adapted from a highly efficient, base-free method.[7][12]
Materials:
-
This compound
-
Substituted or unsubstituted aniline (1.05 - 1.2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Addition of Aniline: Add the desired aniline (1.05 - 1.2 equivalents) to the vial.
-
Solvent Addition: Add a 1:1 mixture of THF and deionized water (e.g., 3 mL of THF and 3 mL of water).
-
Vial Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-120 minutes), with stirring. The optimal time and temperature should be determined by thin-layer chromatography (TLC) monitoring.
-
Reaction Quenching and Extraction: After cooling to room temperature, quench the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-8-fluoroquinazolin-4-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted N-arylation of this compound.
Caption: General workflow for the synthesis of N-aryl-8-fluoroquinazolin-4-amines.
Signaling Pathway Inhibition
N-arylated 4-aminoquinazolines are potent inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2. These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the simplified signaling pathways and the point of inhibition by these compounds.
Caption: Inhibition of EGFR and VEGFR-2 signaling by 4-anilinoquinazolines.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ClinPGx [clinpgx.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-8-fluoroquinazoline in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically approved anticancer agents. The 4-anilinoquinazoline framework, in particular, has been extensively explored for its potent inhibitory activity against various protein kinases implicated in cancer progression. This document provides detailed application notes and protocols for the use of 4-Chloro-8-fluoroquinazoline as a key intermediate in the synthesis of novel anticancer agents, with a focus on inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways. The strategic placement of the fluorine atom at the 8-position can influence the physicochemical properties and biological activity of the resulting compounds, making this compound a valuable building block in drug discovery.
Key Synthetic Strategy: Nucleophilic Aromatic Substitution
The primary synthetic route for elaborating the this compound core is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the C4-position for attack by nucleophiles, leading to the displacement of the chlorine atom. Anilines are common nucleophiles used in this reaction to generate the biologically active 4-anilinoquinazoline derivatives.
Experimental Protocols
General Protocol for the Synthesis of 4-(Substituted-anilino)-8-fluoroquinazoline Derivatives
This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline, 4-aminophenol, etc.) (1.0 - 1.2 equivalents)
-
Solvent (e.g., isopropanol, ethanol, or N,N-dimethylformamide)
-
Acid or base catalyst (optional, e.g., HCl, triethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1 equivalent) and the chosen substituted aniline (1.0 - 1.2 equivalents).
-
Add the appropriate solvent (e.g., isopropanol) to the vessel.
-
If required, add a catalytic amount of acid or base.
-
Place the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to a temperature ranging from 80°C to reflux, and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a suitable solvent (e.g., cold isopropanol or diethyl ether), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Example Synthesis: 4-(3-Chloro-4-fluoroanilino)-8-fluoroquinazoline
Reaction:
Protocol:
A mixture of this compound (1.0 g, 5.48 mmol) and 3-chloro-4-fluoroaniline (0.88 g, 6.03 mmol) in isopropanol (20 mL) is heated at reflux for 4 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with isopropanol, and dried under vacuum to afford 4-(3-chloro-4-fluoroanilino)-8-fluoroquinazoline as a solid.
Biological Activity and Data Presentation
Derivatives of this compound have shown promising anticancer activity by targeting key signaling pathways. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative 8-fluoro-4-anilinoquinazoline derivatives against various cancer cell lines.
Table 1: Anticancer Activity of 8-Fluoro-4-anilinoquinazoline Derivatives against Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Compound ID | Substitution on Aniline Ring | Cell Line | IC50 (µM) | Reference |
| 1 | 3-chloro, 4-fluoro | A549 | 4.1 | [1] |
| 2 | 3-ethynyl | A549 | 0.051 | [2] |
| 3 | 3-methyl | H1975 | 0.0027 | [3] |
| Gefitinib | (Reference) | A549 | 14.53 | [1] |
Table 2: Anticancer Activity of 8-Fluoro-4-anilinoquinazoline Derivatives against Breast Cancer Cell Lines
| Compound ID | Substitution on Aniline Ring | Cell Line | IC50 (µM) | Reference |
| 4 | 2,5-diethoxy | MCF-7 | 31 | [4] |
| 5 | 4-hydroxy | MCF-7 | 168.78 | [5] |
| 6 | Unsubstituted | MCF-7 | 6.246 | [6] |
| Erlotinib | (Reference) | MCF-7 | 7.4 | [7] |
Table 3: Anticancer Activity of 8-Fluoro-4-anilinoquinazoline Derivatives against Prostate Cancer Cell Lines
| Compound ID | Substitution on Aniline Ring | Cell Line | IC50 (µM) | Reference |
| 7 | Unsubstituted | PC-3 | 11.7 | [8] |
| 8 | 4-methyl | PC-3 | 2.33 | [8] |
| 9 | 3,4-dichloro | PC-3 | 5.75 | [9] |
| Cisplatin | (Reference) | PC-3 | - |
Signaling Pathway Inhibition
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation, survival, and metastasis.[10] 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent downstream signaling.[10]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11] Aberrant activation of this pathway is a common feature in many cancers. Certain quinazoline derivatives have been developed as inhibitors of PI3K, thereby blocking the downstream effects of Akt and promoting apoptosis.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of novel anticancer agents. The straightforward nucleophilic aromatic substitution chemistry allows for the facile introduction of diverse aniline moieties, leading to potent inhibitors of key oncogenic signaling pathways such as EGFR and PI3K. The provided protocols and data serve as a guide for researchers in the design, synthesis, and evaluation of new 4-anilino-8-fluoroquinazoline derivatives as potential cancer therapeutics. Further exploration of this scaffold holds promise for the development of next-generation targeted therapies.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 11. cusabio.com [cusabio.com]
Application Notes and Protocols for the Development of Novel Kinase Inhibitors Using 4-Chloro-8-fluoroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-Chloro-8-fluoroquinazoline as a key starting material in the discovery and development of novel kinase inhibitors. The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases. The introduction of a fluorine atom at the 8-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles and enhanced biological activity.
This document outlines the synthetic strategies, key biological assays, and relevant signaling pathways involved in the development of kinase inhibitors derived from this compound, with a primary focus on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The primary and most efficient method for elaborating the this compound core is through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position is highly susceptible to displacement by various nucleophiles, most notably substituted anilines, to yield the corresponding 4-anilino-8-fluoroquinazoline derivatives. This reaction is a cornerstone in the synthesis of numerous clinically approved and investigational kinase inhibitors.[1][2][3][4][5]
Experimental Protocol: General Procedure for the Synthesis of 4-Anilino-8-fluoroquinazoline Derivatives
This protocol describes a general method for the SNAr reaction between this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline, 3-ethynylaniline) (1.0 - 1.2 equivalents)
-
Solvent (e.g., isopropanol, n-butanol, or a mixture of THF and water)
-
Acid or Base catalyst (optional, e.g., pyridine hydrochloride, DIPEA)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser or microwave vial)
-
Stirring apparatus
-
Heating apparatus (e.g., heating mantle or microwave reactor)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Purification system (e.g., column chromatography with silica gel or preparative HPLC)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.
-
Addition of Reagents: Add the substituted aniline (1.0 - 1.2 equivalents) to the solution. If required, add the acid or base catalyst.
-
Reaction Conditions:
-
Conventional Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC.[6]
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a shorter duration (e.g., 10-60 minutes).[6]
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by preparative HPLC to yield the pure 4-anilino-8-fluoroquinazoline derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Target Kinases and Biological Evaluation
Derivatives of 4-anilino-8-fluoroquinazoline have shown promise as inhibitors of several key kinases implicated in cancer, particularly EGFR and VEGFR.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[7] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a common driver in various cancers, including non-small cell lung cancer (NSCLC).[8][9][10] 4-Anilinoquinazolines are known to be potent ATP-competitive inhibitors of the EGFR kinase domain.[11][12]
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13][14] Inhibition of VEGFR-2 signaling is a validated anti-angiogenic strategy in cancer therapy.[15][16][17][18] Several 4-anilinoquinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[19][20][21]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations.
-
Reaction Setup: In a microplate, add the kinase, test compound (or DMSO for control), and substrate.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Read the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[6][7]
Experimental Protocol: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).
Data Presentation
The following tables summarize the inhibitory activities of representative quinazoline-based kinase inhibitors.
Table 1: Inhibitory Activity of Quinazoline Derivatives against EGFR.
| Compound ID | Modification on Quinazoline Ring | Aniline Moiety | EGFR IC50 (nM) | Reference |
| Gefitinib | 6,7-dimethoxy | 3-chloro-4-fluoroaniline | 25.42 | [11] |
| Erlotinib | 6,7-bis(2-methoxyethoxy) | 3-ethynylaniline | 33.25 | [11] |
| Compound 8 | 6-ureido-linked moiety | 3-chloro-4-fluoroaniline | 2.7 (T790M/L858R) | [8] |
| Compound 19 | 6-amino acid moiety | 3-bromoaniline | 3.2 | [8] |
| Compound 1i | 6-semicarbazone | 3,4-dichloroaniline | 0.05 | [7] |
| Compound 7i | 6-arylureido | 3-ethynylaniline | 17.32 | [11] |
Table 2: Inhibitory Activity of Quinazoline Derivatives against VEGFR-2.
| Compound ID | Modification on Quinazoline Ring | Aniline Moiety | VEGFR-2 IC50 (nM) | Reference |
| Vandetanib | 6-(bromo)methoxy | 4-fluoroaniline | 33.26 | [8] |
| Compound 15 | 6,7-dimethoxy | 2,4-dichloro-5-methoxyaniline | 36.78 | [8] |
| Compound 19 | 6,7-dimethoxy | 3-ethynylaniline | 103 | [19] |
| Compound 6f | 8-nitro-5-ureido | 4-chloro-3-(trifluoromethyl)aniline | 12.0 | [15][16] |
| Compound 3j | 2-thioxo | Substituted aniline | 197 | [17] |
| Compound 8o | 2-chloro | 4-hydroxyaniline | ~7-fold more potent than prototype | [21] |
Signaling Pathways and Experimental Workflows
Understanding the underlying signaling pathways and the overall experimental workflow is crucial for the successful development of kinase inhibitors.
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 15. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 4-Chloro-8-fluoroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-8-fluoroquinazoline derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. Their utility in drug discovery and development necessitates robust and scalable synthetic methods to ensure a reliable supply for preclinical and clinical studies. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on a two-step process amenable to gram-scale and larger production.
The synthetic strategy involves the initial formation of 8-fluoroquinazolin-4(3H)-one from 2-amino-3-fluorobenzoic acid, followed by chlorination to yield the target compound, this compound. The protocols provided are based on established chemical transformations for similar quinazoline systems and are adapted for scale-up considerations.
Data Presentation
The following table summarizes key quantitative data for the two-step synthesis of this compound. These values are representative and may be optimized for specific batch sizes and equipment.
| Parameter | Step 1: 8-fluoroquinazolin-4(3H)-one Synthesis | Step 2: this compound Synthesis |
| Starting Material | 2-amino-3-fluorobenzoic acid | 8-fluoroquinazolin-4(3H)-one |
| Key Reagents | Formamide | Phosphorus oxychloride (POCl₃) |
| Solvent | Formamide (acts as reagent and solvent) | None (neat) or high-boiling inert solvent |
| Reaction Temperature | 150-160 °C | 70-90 °C |
| Reaction Time | 2-4 hours | 3-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (post-purification) | >98% | >99% |
| Purification Method | Precipitation and washing | Quenching and recrystallization |
Experimental Protocols
Step 1: Scale-up Synthesis of 8-fluoroquinazolin-4(3H)-one
This protocol details the cyclocondensation of 2-amino-3-fluorobenzoic acid with formamide to produce 8-fluoroquinazolin-4(3H)-one. This method is a variation of the Niementowski quinazoline synthesis.
Materials:
-
2-amino-3-fluorobenzoic acid
-
Formamide
-
Deionized water
-
Ethanol
Equipment:
-
Large-capacity round-bottom flask or reactor vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe
-
Heating mantle or oil bath
-
Buchner funnel and filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel, charge 2-amino-3-fluorobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents). The formamide serves as both a reactant and a solvent.
-
Heating: Heat the reaction mixture to 150-160 °C with efficient stirring. Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a large volume of cold deionized water with vigorous stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product thoroughly with cold deionized water to remove any residual formamide. Further washing with a small amount of cold ethanol can improve purity. Dry the purified 8-fluoroquinazolin-4(3H)-one in a vacuum oven at 60-70 °C until a constant weight is achieved.
Step 2: Scale-up Synthesis of this compound
This protocol describes the chlorination of 8-fluoroquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃). This is a common and effective method for converting 4-quinazolones to their 4-chloro derivatives.
Materials:
-
8-fluoroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or another suitable high-boiling inert solvent, optional)
-
Ice
-
Saturated sodium bicarbonate solution
-
Suitable solvent for recrystallization (e.g., ethanol, isopropanol, or a toluene/heptane mixture)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and addition funnel
-
Heating mantle or oil bath
-
Large beaker or vessel for quenching
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
Reaction Setup: In a dry reaction vessel, charge 8-fluoroquinazolin-4(3H)-one (1.0 equivalent). If a solvent is used, add toluene.
-
Reagent Addition: Slowly add phosphorus oxychloride (2-5 equivalents) to the reaction mixture via an addition funnel at room temperature with stirring. The reaction is exothermic.
-
Heating: After the addition is complete, heat the reaction mixture to 70-90 °C. Maintain this temperature for 3-6 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.[1]
-
Work-up and Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic and will generate HCl gas.
-
Neutralization and Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude this compound can be purified by recrystallization.[2] Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).[3] Allow the solution to cool slowly to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the synthetic pathway and the general experimental workflow for the scale-up synthesis of this compound derivatives.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols for the Analytical Characterization of 4-Chloro-8-fluoroquinazoline and its Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical characterization of 4-Chloro-8-fluoroquinazoline and its related products. The methodologies outlined herein are essential for purity assessment, impurity profiling, and structural elucidation, ensuring the quality and consistency of materials used in research and drug development.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying any related impurities. A reversed-phase method is typically employed, offering excellent resolution for halogenated aromatic compounds.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. For compounds with fluorine substitutions, a pentafluorophenyl (PFP) phase may offer alternative selectivity.[1][2]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution: A typical gradient starts with a higher percentage of Solvent A, gradually increasing the proportion of Solvent B to elute more hydrophobic compounds. A starting point could be 95% A and 5% B, moving to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound product in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Presentation: HPLC Purity Analysis
The following table summarizes representative data for the HPLC analysis of a this compound sample.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 12.5 | 99.5 |
| Impurity 1 | 8.2 | 0.2 |
| Impurity 2 | 14.1 | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present from the synthesis of this compound. It also serves as a confirmatory method for the structure of the main component.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of quinazoline derivatives.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless injection of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
Data Presentation: GC-MS Impurity Profiling
The table below shows potential impurities that could be identified by GC-MS during the analysis of this compound.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 15.2 | 196 (M+), 161, 134 |
| Dichloro-8-fluoroquinazoline | 16.5 | 230 (M+), 195, 168 |
| 8-fluoroquinazoline | 13.8 | 162 (M+), 135 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Data Presentation: Representative NMR Data
The following table presents expected chemical shift ranges for the protons and carbons in this compound, based on data for similar quinazoline derivatives.[4][5][6]
| ¹H NMR | ¹³C NMR | ||
| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |
| H-2 | 8.8 - 9.2 | C-2 | 150 - 155 |
| H-5 | 7.8 - 8.2 | C-4 | 158 - 162 |
| H-6 | 7.5 - 7.9 | C-4a | 120 - 125 |
| H-7 | 7.3 - 7.7 | C-5 | 128 - 132 |
| C-6 | 125 - 129 | ||
| C-7 | 115 - 120 (JC-F) | ||
| C-8 | 155 - 160 (JC-F) | ||
| C-8a | 145 - 150 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to confirm the empirical formula.
Experimental Protocol: CHN Analysis
-
Instrumentation: An automated CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is required.
-
Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
-
Calculation: The instrument software calculates the percentage of each element.
Data Presentation: Elemental Analysis Results
The theoretical and found values for the elemental composition of this compound (C₈H₄ClFN₂) are presented below.
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 48.88 | 48.95 |
| Hydrogen (H) | 2.05 | 2.10 |
| Nitrogen (N) | 14.25 | 14.18 |
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the analytical protocols described above.
Caption: HPLC analysis workflow for purity determination.
Caption: GC-MS workflow for impurity identification.
Caption: NMR workflow for structural elucidation.
References
Application Notes and Protocols for the Purification of 4-Chloro-8-fluoroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the purification of 4-Chloro-8-fluoroquinazoline derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery. The following sections outline common and effective purification techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).
Introduction
This compound derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. Achieving high purity of these compounds is critical for subsequent synthetic steps and for obtaining accurate biological data. The choice of purification method depends on factors such as the scale of the synthesis, the nature of the impurities, and the desired final purity. Common impurities may include unreacted starting materials, reagents, and by-products from the cyclization reaction.[1] This document serves as a guide to selecting and implementing the most appropriate purification strategy.
Purification Techniques
The three primary methods for purifying solid organic compounds like this compound derivatives are recrystallization, column chromatography, and preparative HPLC.
-
Recrystallization: A cost-effective method for removing impurities from a solid sample, ideal for initial purification.[1]
-
Column Chromatography: A versatile technique for separating compounds with different polarities.[1]
-
Preparative HPLC: The preferred method for achieving very high purity (>99%) or for separating closely related analogs.[1]
The selection of the most suitable technique or a combination of techniques is crucial for obtaining the desired product in high purity and yield.
Comparative Data of Purification Techniques
The following table summarizes typical quantitative data that can be expected when purifying a this compound derivative using different techniques. These values are representative and may vary depending on the specific derivative and the impurity profile.
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Typical Yield | Throughput | Cost per Sample |
| Recrystallization | 80 - 95% | 95 - 99% | 70 - 90% | High | Low |
| Column Chromatography | 50 - 90% | 90 - 98% | 60 - 85% | Medium | Medium |
| Preparative HPLC | >90% | >99.5% | 50 - 80% | Low | High |
Experimental Protocols
Recrystallization Protocol
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[1]
a. Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Glass stirring rod
b. Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small batches with different solvents to find the optimal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The decreased solubility will cause the purified compound to crystallize. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]
c. Workflow Diagram:
Caption: Generalized workflow for purification by recrystallization.
Column Chromatography Protocol
Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through the column.[1]
a. Materials:
-
Crude this compound derivative
-
Silica gel (stationary phase)
-
Eluent (mobile phase, e.g., Hexane/Ethyl Acetate mixture)[1]
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
b. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack uniformly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.[2]
-
Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator.
c. Workflow Diagram:
Caption: Workflow for purification by column chromatography.
Preparative HPLC Protocol
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique. Reverse-phase HPLC is commonly used for quinazolinone derivatives.[1]
a. Materials:
-
Crude this compound derivative
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column[1]
-
Mobile phase A: Water with 0.1% formic acid or trifluoroacetic acid[1]
-
Mobile phase B: Acetonitrile or Methanol with 0.1% formic acid or trifluoroacetic acid[1]
-
Collection vessels
b. Procedure:
-
Method Development: Develop a suitable gradient elution method on an analytical scale first to determine the optimal separation conditions. A typical gradient might run from 10% B to 90% B over 20-30 minutes.[1]
-
Sample Preparation: Dissolve the crude product in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
Injection and Fractionation: Inject the sample onto the preparative column and begin the run. Collect fractions as the separated compounds elute from the column, guided by the UV detector signal.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified product.[1]
c. Workflow Diagram:
Caption: Workflow for purification by preparative HPLC.
Troubleshooting
-
Recrystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. If the product oils out, redissolve and cool more slowly or use a different solvent.
-
Column Chromatography: Poor separation can be due to an inappropriate solvent system, column overloading, or improper packing.[1] Optimize the solvent system using TLC before running the column.[1]
-
Preparative HPLC: Poor peak shape can be improved by adding modifiers like formic acid or trifluoroacetic acid to the mobile phase.[1] If recovery is low, check for sample precipitation on the column or solubility issues.
References
Application of 4-Chloro-8-fluoroquinazoline in Agrochemical Research: A Prospective Outlook and Methodologies
Disclaimer: Information on the specific application of 4-Chloro-8-fluoroquinazoline in agrochemical research is limited in publicly available scientific literature. This document provides a prospective application note based on the known reactivity of this molecule and the broader biological activities of the quinazoline scaffold. The protocols and workflows described are intended as a guide for researchers exploring this chemical space for novel agrochemical discovery.
Introduction
The quinazoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including pharmaceuticals and, to a lesser extent, agrochemicals. The strategic introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties and biological activity. This compound is a reactive chemical intermediate that offers a versatile platform for the synthesis of a diverse library of derivatives. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the fluorine atom at the 8-position can influence the electronic properties and metabolic stability of the resulting compounds.
While direct evidence of its use in commercial or late-stage experimental agrochemicals is scarce, its structural alerts suggest potential for development into novel herbicides, fungicides, or insecticides. This note outlines a general synthetic protocol for this compound and a prospective workflow for its evaluation in agrochemical research.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-3-fluorobenzoic acid.
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Synthesis of 8-Fluoroquinazolin-4(3H)-one
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid (1.0 equivalent) with an excess of formamide (approximately 4.0 equivalents).
-
Heating: Heat the reaction mixture to 155 °C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the collected solid with dichloromethane (CH₂Cl₂) and dry under vacuum to yield 8-fluoroquinazolin-4(3H)-one, which can be used in the next step without further purification.
Step 2: Chlorination to this compound
-
Reaction Setup: To a round-bottom flask, add 8-fluoroquinazolin-4(3H)-one (1.0 equivalent) and thionyl chloride (SOCl₂) (typically in large excess, acting as both reagent and solvent).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heating: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Work-up: After cooling, carefully evaporate the excess thionyl chloride under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid. A synthesis following a similar procedure reported a yield of 94%[1].
Prospective Agrochemical Applications and Screening Workflow
Derivatives of this compound can be synthesized by targeting the reactive 4-chloro position with various nucleophiles (e.g., amines, thiols, alcohols) to generate a chemical library. A generalized workflow for screening these novel compounds for agrochemical activity is presented below.
Caption: Conceptual workflow for the synthesis and screening of this compound derivatives for agrochemical applications.
Potential as a Herbicidal Scaffold
While no specific data exists for this compound, other halogenated quinazolines have been investigated for herbicidal properties. For instance, 7-Bromo-2,4-dichloro-8-fluoro-quinazoline is cataloged as a potential herbicide, suggesting that this chemical class is of interest in herbicide discovery[2]. The screening workflow for herbicidal activity would involve primary screens against model plants (e.g., Arabidopsis thaliana) and key weed species, followed by dose-response studies to determine the half-maximal effective concentration (EC₅₀) for growth inhibition. Subsequent evaluation would focus on crop selectivity and elucidating the mode of action.
Data on Related Compounds
Due to the absence of specific agrochemical data for this compound, a quantitative data table cannot be provided. Researchers are encouraged to use the provided synthetic and screening protocols to generate such data. The biological activity of the broader quinazoline class in various fields, including as kinase inhibitors in medicine, suggests that these scaffolds are biologically active and worthy of investigation in an agrochemical context[1].
Conclusion
This compound represents an underexplored, yet potentially valuable, starting point for the discovery of novel agrochemicals. Its straightforward synthesis and reactive nature make it an ideal scaffold for the creation of diverse chemical libraries. The provided protocols and conceptual workflows offer a foundational guide for researchers to synthesize, derivatize, and evaluate this compound and its analogues for herbicidal, fungicidal, and insecticidal activities. Future research in this area is required to fully elucidate the potential of this and related quinazolines in agriculture.
References
Application Notes and Protocols for Creating Compound Libraries Based on the 4-Chloro-8-fluoroquinazoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. The 4-Chloro-8-fluoroquinazoline scaffold, in particular, offers a strategic starting point for the development of potent and selective inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases, which are implicated in various cancers. The presence of the fluorine atom at the 8-position can enhance metabolic stability and binding affinity, while the chlorine atom at the 4-position serves as a reactive handle for the introduction of diverse chemical moieties, facilitating the construction of extensive compound libraries for drug discovery campaigns.
This document provides detailed protocols for the synthesis of the this compound scaffold and its subsequent elaboration into a compound library. It also presents a summary of the biological activities of representative compounds and illustrates the key signaling pathways they modulate.
Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold can be achieved through a multi-step process starting from commercially available 2-amino-3-fluorobenzoic acid. The general synthetic strategy involves the formation of a quinazolinone intermediate, followed by chlorination.
Protocol 1: Synthesis of 8-Fluoro-4(3H)-quinazolinone
This protocol is adapted from established methods for quinazolinone synthesis.[1]
Materials:
-
2-Amino-3-fluorobenzoic acid
-
Formamide
-
Reaction vessel with a reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 2-amino-3-fluorobenzoic acid (1 equivalent) and an excess of formamide (5-10 equivalents).
-
Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 8-Fluoro-4(3H)-quinazolinone.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Chlorination to this compound
This protocol utilizes a common chlorinating agent to convert the quinazolinone to the desired chloroquinazoline.
Materials:
-
8-Fluoro-4(3H)-quinazolinone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Reaction vessel with a reflux condenser and a dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Ice bath
Procedure:
-
In a fume hood, carefully add 8-Fluoro-4(3H)-quinazolinone (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of DMF to the mixture.
-
Heat the reaction mixture to reflux (around 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid under vacuum to obtain this compound.
Experimental Workflow for Compound Library Generation
The 4-chloro group of the scaffold is highly susceptible to nucleophilic aromatic substitution, making it an ideal position for introducing diversity. A combinatorial library can be generated by reacting the scaffold with a variety of amines.
Caption: Experimental workflow for the generation of a this compound-based compound library.
Protocol 3: Parallel Synthesis of a 4-Amino-8-fluoroquinazoline Library
This protocol describes a general method for the parallel synthesis of a library of 4-amino-8-fluoroquinazoline derivatives in a multi-well plate format.
Materials:
-
This compound
-
A library of diverse primary and secondary amines
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent (e.g., NMP, DMSO, or 2-propanol)
-
96-well reaction block
-
Shaker/heater
-
Multi-channel pipette
-
Apparatus for parallel purification (e.g., preparative HPLC or solid-phase extraction)
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
Prepare stock solutions of the diverse amine building blocks.
-
In each well of the 96-well reaction block, add the this compound stock solution.
-
To each well, add a different amine stock solution (typically 1.1-1.5 equivalents).
-
Add DIPEA (2-3 equivalents) to each well to act as a base.
-
Seal the reaction block and heat to 80-120 °C with shaking for 4-16 hours.
-
Monitor the completion of the reactions using LC-MS analysis of a few representative wells.
-
Upon completion, the crude products can be purified using parallel preparative HPLC or a suitable solid-phase extraction method.
-
The purified compounds should be characterized by LC-MS and, for selected hits, by NMR spectroscopy.
Biological Activity and Data Presentation
Derivatives of the this compound scaffold have shown significant inhibitory activity against various protein kinases. Below is a summary of representative data.
Table 1: Inhibitory Activity of 8-Fluoroquinazoline Derivatives against Aurora A Kinase
Data adapted from a study on 2-phenyl-8-fluoroquinazoline-4-carboxylic acid derivatives.
| Compound ID | R-group at C2 | Aurora A Kinase Inhibition (% at 10 µM) |
| 1 | Phenyl | 55.3 |
| 2 | 3-Bromophenyl | 75.8 |
| 3 | 3-Methylphenyl | 48.2 |
Note: The core scaffold in this study is 8-fluoroquinazoline-4-carboxylic acid.
Table 2: Anti-proliferative Activity of Representative 4-Anilinoquinazoline Derivatives against Cancer Cell Lines
Data for gefitinib (a well-known quinazoline-based EGFR inhibitor) is provided for comparison. While not having the 8-fluoro substitution, this data illustrates the potential of the 4-anilinoquinazoline class.
| Compound | Target(s) | Cell Line | IC₅₀ (µM) |
| Gefitinib | EGFR | A549 (Lung Cancer) | >10 |
| Erlotinib | EGFR | NCI-H358 (Lung Cancer) | 0.09 |
Signaling Pathways
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[2][3] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors, such as those derived from the this compound scaffold, typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[5]
Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[6] Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle.[6] Aurora B is a component of the chromosomal passenger complex and is critical for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[6] Overexpression of Aurora kinases is common in many cancers and is associated with genomic instability. Inhibitors based on the 8-fluoroquinazoline scaffold can target the ATP-binding pocket of these kinases, leading to mitotic arrest and apoptosis.
Caption: Role of Aurora kinases in mitosis and the consequence of their inhibition by 8-fluoroquinazoline derivatives.
Conclusion
The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The synthetic protocols and workflows provided herein offer a robust framework for the creation of diverse compound libraries. The biological data and pathway diagrams highlight the potential of these compounds as anticancer agents. Further exploration of the chemical space around this scaffold through combinatorial chemistry and subsequent biological screening is a promising strategy for the discovery of novel therapeutics.
References
Troubleshooting & Optimization
optimizing reaction conditions for 4-Chloro-8-fluoroquinazoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Chloro-8-fluoroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and effective method for synthesizing this compound is a two-step process. The first step involves the cyclization of 2-amino-3-fluorobenzoic acid with a formylating agent, typically formamide, to produce the intermediate 8-fluoroquinazolin-4(3H)-one. The subsequent step is the chlorination of this intermediate, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.
Q2: What are the critical parameters to control during the cyclization step to form 8-fluoroquinazolin-4(3H)-one?
The critical parameters for the cyclization of 2-amino-3-fluorobenzoic acid with formamide are temperature and reaction time. The reaction is typically conducted at elevated temperatures, often in the range of 150-160°C.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, which is generally between 2 to 4 hours.[1] Using an excess of formamide is also common practice.[1]
Q3: What are the common chlorinating agents for converting 8-fluoroquinazolin-4(3H)-one to this compound?
Phosphorus oxychloride (POCl₃) is the most widely used and effective chlorinating agent for this transformation.[2][3] Other reagents like thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) can also be used, but POCl₃ is generally preferred for quinazolinones.[2]
Q4: Are there any specific safety precautions to consider during this synthesis?
Yes, several safety precautions are crucial. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. Quenching of the reaction mixture should be done carefully by slowly adding it to crushed ice or a cold basic solution.
Q5: How can I confirm the identity and purity of the synthesized this compound?
Standard analytical techniques should be used for characterization and purity assessment. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 8-fluoroquinazolin-4(3H)-one (Step 1) | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction temperature is maintained at 150-160°C. Monitor the reaction by TLC and extend the reaction time if necessary.[1] |
| Suboptimal ratio of reactants. | Use a significant excess of formamide (10-20 equivalents) to drive the reaction to completion.[1] | |
| Low yield of this compound (Step 2) | Incomplete chlorination. | Use a sufficient excess of POCl₃. Ensure the reaction is heated at reflux for an adequate amount of time (typically 2-4 hours). Monitor by TLC. |
| Hydrolysis of the product during work-up. | 4-chloroquinazolines can be sensitive to water and basic conditions, leading to hydrolysis back to the quinazolinone.[4] When quenching the reaction, pour the reaction mixture slowly onto crushed ice and extract the product quickly with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a cold, dilute sodium bicarbonate solution, followed by brine. Dry the organic layer thoroughly before evaporating the solvent.[4] | |
| Product decomposes or reverts to starting material after isolation | Residual acid or moisture. | Ensure the product is thoroughly dried. If purification by column chromatography is necessary, use a non-polar eluent system and perform the chromatography quickly. |
| Inherent instability of the 4-chloro group. | For subsequent reactions, it is often best to use the crude this compound immediately after work-up and drying, without long-term storage.[4] | |
| Difficulty in removing excess POCl₃ | High boiling point of POCl₃. | Remove the excess POCl₃ under reduced pressure (vacuum distillation). Co-evaporation with a high-boiling point inert solvent like toluene can aid in its removal. |
| Formation of side products | Side reactions due to high temperatures in the cyclization step. | While high temperatures are necessary, prolonged heating at excessively high temperatures can lead to degradation. Optimize the temperature and time based on TLC monitoring. |
| In the chlorination step, side reactions can occur if the starting material is not pure. | Ensure the 8-fluoroquinazolin-4(3H)-one is of high purity before proceeding to the chlorination step. |
Experimental Protocols
Step 1: Synthesis of 8-fluoroquinazolin-4(3H)-one
This protocol is based on the general Niementowski reaction for the synthesis of quinazolinones.
Materials:
-
2-amino-3-fluorobenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).[1]
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 8-fluoroquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
This protocol is based on standard chlorination procedures for quinazolinones.
Materials:
-
8-fluoroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Dichloromethane or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 8-fluoroquinazolin-4(3H)-one (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly, pour the reaction mixture onto a vigorously stirred mixture of crushed ice.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with a cold, saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of ethyl acetate and hexane) or used directly in the next step if purity is sufficient.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for analogous quinazoline syntheses, which can be used as a starting point for the optimization of this compound synthesis.
Table 1: Cyclization of Anthranilic Acid Derivatives to Quinazolinones
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-aminobenzoic acid | Formamide | 130-135 | 2 | 72 | [5] |
| 2-amino-3-chlorobenzoic acid | Formamide | 150-160 | 2-4 | Not specified | [1] |
| Anthranilic acid | Formamide | 130 (Microwave) | 0.67 | 89 | [4] |
Table 2: Chlorination of Quinazolinones to 4-Chloroquinazolines
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinazolin-4(3H)-one | POCl₃ | 110 | 2 | 86 | [4] |
| 6-nitroquinazolin-4(1H)-one | POCl₃/PCl₅ | Water bath | 6-8 | Not specified | [2] |
| Quinazolin-4(3H)-one | SOCl₂ | Reflux | 4-6 | 92.7 | [4] |
Visualizations
References
Technical Support Center: 4-Chloro-8-fluoroquinazoline Substitution Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of substitution reactions involving 4-Chloro-8-fluoroquinazoline.
Troubleshooting Guide
This guide addresses common issues encountered during nucleophilic aromatic substitution (SNAr) reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in the substitution reaction of this compound can stem from several factors. Here are the primary areas to investigate:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the degradation of starting materials or the desired product. It is crucial to find the optimal temperature that balances reaction speed and compound stability. For instance, some reactions may proceed efficiently at room temperature, while others require reflux conditions to achieve a satisfactory yield.
-
Inefficient Nucleophilic Attack: The nature of the nucleophile plays a significant role. Weakly nucleophilic amines may react sluggishly, resulting in low conversion. Additionally, steric hindrance on either the quinazoline ring or the nucleophile can impede the reaction.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the SNAr mechanism. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective. Protic solvents such as ethanol or 2-propanol can also be used and may participate in proton transfer steps.[1]
-
Inadequate Reaction Time: SNAr reactions can be slow, especially with less reactive nucleophiles. It is essential to monitor the reaction progress using techniques like TLC or LC-MS to ensure it has reached completion.
-
Presence of Water or Other Impurities: Water can hydrolyze the starting material or react with strong bases, reducing their effectiveness. Ensure all reagents and solvents are anhydrous, especially when using moisture-sensitive reagents.
Question 2: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
Answer: The formation of byproducts is a common challenge. Here are some strategies to enhance the selectivity of your substitution reaction:
-
Optimize the Base: If a base is used to deprotonate the nucleophile or scavenge the HCl byproduct, its strength and stoichiometry should be carefully considered. A base that is too strong or used in excess can lead to side reactions. Non-nucleophilic bases are often preferred to avoid competition with the primary nucleophile.
-
Control the Reaction Temperature: As mentioned, temperature affects reaction rates. Byproducts may be formed through competing reaction pathways that have different activation energies. Running the reaction at a lower temperature may favor the desired product.
-
Consider a Catalyst: While not always necessary, certain catalysts can enhance the rate of the desired substitution reaction over competing pathways.
-
Purification Method: Ensure that your purification method (e.g., column chromatography, recrystallization) is effective at separating the desired product from any byproducts. Careful characterization of the byproducts can also provide insights into the competing reaction pathways.
Question 3: My reaction is not going to completion, even after an extended period. What can I do?
Answer: Incomplete conversion can be frustrating. Here are some approaches to drive the reaction to completion:
-
Increase the Reaction Temperature: If the starting materials are stable at higher temperatures, increasing the temperature can provide the necessary activation energy to overcome the reaction barrier.
-
Use Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of 4-aminoquinazolines.[1][2][3] The focused heating can often drive sluggish reactions to completion in minutes, compared to hours with conventional heating.
-
Increase the Equivalents of the Nucleophile: Using a slight excess of the nucleophile can help to shift the equilibrium towards the product side. However, be mindful that a large excess can complicate purification.
-
Change the Solvent: A different solvent might offer better solubility for the reactants or better stabilize the transition state, thereby increasing the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the substitution reaction of this compound with an amine?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This typically involves a two-step addition-elimination sequence where the amine attacks the electron-deficient carbon at the 4-position of the quinazoline ring, forming a negatively charged intermediate (Meisenheimer complex). This is followed by the elimination of the chloride leaving group to restore aromaticity.
Q2: How does the fluorine atom at the 8-position affect the reaction?
A2: The fluorine atom at the 8-position is an electron-withdrawing group. This has an activating effect on the quinazoline ring towards nucleophilic attack, making the 4-position more electrophilic and thus more susceptible to substitution.
Q3: What are the recommended solvents for this reaction?
A3: Common solvents for this type of reaction include polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, as well as alcohols like ethanol and 2-propanol.[1] The choice of solvent can significantly impact the reaction rate and yield, so it may require optimization for your specific nucleophile.
Q4: Is a base always necessary for this reaction?
A4: Not always. The necessity of a base depends on the nucleophile. For primary amines, the reaction can sometimes proceed without an added base, as the amine itself can act as a base to neutralize the HCl byproduct. However, for less nucleophilic amines or to drive the reaction to completion, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added.
Q5: Can I use microwave heating for this reaction? What are the advantages?
A5: Yes, microwave irradiation is highly recommended for this reaction. The main advantages are significantly shorter reaction times (minutes versus hours) and often higher yields compared to conventional heating methods.[1][2][3] This is due to efficient and uniform heating of the reaction mixture.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines.
| Entry | Method | Solvent | Time | Yield (%) | Reference |
| 1 | Conventional Heating | 2-Propanol | 12 h | 60-75 | [1] |
| 2 | Microwave Irradiation | 2-Propanol | 20 min | 90-98 | [1] |
Note: The data presented is for a closely related 4-chloroquinazoline system and is intended to illustrate the comparative advantage of microwave-assisted synthesis.
Table 2: Effect of Microwave Power and Time on the Yield of a 4-Aminoquinazoline Derivative.
| Entry | Time (min) | Power (W) | Yield (%) |
| 1 | 10 | 80 | 91.0 |
| 2 | 20 | 80 | 96.5 |
| 3 | 30 | 80 | 95.8 |
| 4 | 20 | 40 | 75.9 |
| 5 | 20 | 60 | 96.5 |
| 6 | 20 | 100 | 97.0 |
Data adapted from a study on a similar 4-chloroquinazoline system to demonstrate optimization parameters.[1]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 4-Amino-8-fluoroquinazolines
This protocol provides a general guideline for the microwave-assisted substitution reaction. Optimal conditions may vary depending on the specific amine used.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.2 equivalents)
-
2-Propanol (or other suitable solvent)
-
Microwave vial
-
Magnetic stirrer
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Add the appropriate solvent (e.g., 2-propanol) to achieve a suitable concentration.
-
If necessary, add a non-nucleophilic base (e.g., DIPEA, 1.5 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent, followed by purification (e.g., column chromatography or recrystallization).
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 4-Amino-8-fluoroquinazolines.
Caption: Troubleshooting guide for low yield in substitution reactions.
References
Technical Support Center: Synthesis of 4-Chloro-8-fluoroquinazoline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-8-fluoroquinazoline. It provides troubleshooting advice and answers to frequently asked questions regarding common side products and impurities encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: My chlorination reaction of 8-fluoroquinazolin-4-one is incomplete, and I observe a significant amount of starting material in my crude product. What could be the cause?
A1: Incomplete conversion of 8-fluoroquinazolin-4-one to this compound is a common issue. Several factors could be responsible:
-
Insufficient Chlorinating Agent: The reaction between quinazolinones and phosphorus oxychloride (POCl₃) requires at least one molar equivalent of POCl₃ for efficient conversion.[1] Ensure you are using a sufficient excess of the chlorinating agent (typically 5-10 equivalents or using it as the solvent).
-
Low Reaction Temperature or Insufficient Time: The conversion of the intermediate phosphate esters to the final chloroquinazoline product requires heating.[1] A clean turnover is often achieved by heating the reaction mixture to temperatures between 70-90 °C.[1] Ensure your reaction is heated adequately and for a sufficient duration (typically monitored by TLC or LC-MS).
-
Poor Solubility of Starting Material: If the 8-fluoroquinazolin-4-one is not fully soluble in the reaction medium (e.g., if using a co-solvent with POCl₃), the reaction rate can be significantly hindered. Consider using a co-solvent in which the starting material is more soluble, or perform the reaction in neat POCl₃.
Q2: After aqueous workup of my reaction, I've isolated a product that has a similar melting point to my starting material, 8-fluoroquinazolin-4-one, even though TLC of the reaction mixture showed complete conversion. What is happening?
A2: This is a classic case of product hydrolysis. The 4-chloro group on the quinazoline ring is susceptible to nucleophilic substitution, and water is a potent nucleophile, especially at elevated temperatures or non-neutral pH. During the quenching and workup process, the desired this compound can be hydrolyzed back to 8-fluoroquinazolin-4-one.
To mitigate this:
-
Quench with care: Pour the reaction mixture slowly onto crushed ice or into an ice-cold aqueous solution to keep the temperature low.
-
Neutralize cautiously: Neutralize the acidic mixture with a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) while maintaining a low temperature.
-
Minimize contact time with water: Proceed with the extraction into an organic solvent as quickly as possible after quenching and neutralization.
-
Thoroughly dry the organic extracts: Use a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate to remove all traces of water before solvent evaporation.
Q3: I am observing a high molecular weight impurity in my crude product. What could it be?
A3: A high molecular weight impurity could be a "pseudodimer." These dimeric species can form from the reaction between phosphorylated intermediates and unreacted quinazolinone.[1]
To prevent the formation of these dimers:
-
Control the temperature during POCl₃ addition: The initial phosphorylation reaction occurs readily at temperatures below 25 °C.[1] Adding the POCl₃ to a suspension of the quinazolinone at a controlled, low temperature can suppress pseudodimer formation.[1]
-
Use a non-nucleophilic base: The presence of a suitable base can facilitate the initial phosphorylation and minimize side reactions.[1]
Q4: Are there other potential side products I should be aware of?
A4: Besides the issues mentioned above, other impurities can arise from:
-
Impurities in the starting material: Any impurities present in the initial 8-fluoroquinazolin-4-one will likely be carried through the reaction and may undergo chlorination as well, leading to a mixture of chlorinated products. Ensure the purity of your starting material before proceeding.
-
Side-chain chlorination: While less common for the quinazoline core itself under these conditions, if your starting material has other reactive functional groups, they could potentially be chlorinated.
Summary of Common Side Products
| Side Product/Impurity | Structure | Probable Cause | Recommended Prevention/Troubleshooting |
| 8-fluoroquinazolin-4-one | 8-F-Quinazolinone | Incomplete reaction or hydrolysis of the product during workup. | Use sufficient chlorinating agent, ensure adequate reaction time and temperature. Quench at low temperature and minimize contact with water. |
| Dimeric Impurities | Dimer of 8-F-Quinazolinone | Reaction between phosphorylated intermediates and unreacted quinazolinone. | Control temperature during the addition of POCl₃ (keep below 25 °C). |
| Phosphorylated Intermediates | Phosphorylated Quinazolinone | Incomplete conversion to the final product. | Ensure the reaction is heated sufficiently (70-90 °C) after the initial phosphorylation step. |
| Other Chlorinated Species | Varies | Impurities in the starting 8-fluoroquinazolin-4-one. | Purify the starting material before the chlorination step. |
Experimental Protocols
Synthesis of 8-fluoroquinazolin-4-one (Precursor)
A common route to substituted 4(3H)-quinazolinones is the condensation of the corresponding anthranilic acid with formamide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid (1 equivalent) and formamide (10-20 equivalents).
-
Reaction: Heat the mixture to reflux (around 160-180 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water, which should precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure 8-fluoroquinazolin-4-one.
Chlorination of 8-fluoroquinazolin-4-one
This protocol is based on standard procedures for the chlorination of 4-quinazolinones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 8-fluoroquinazolin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of a tertiary amine like N,N-diisopropylethylamine (DIPEA) can be added.
-
Reaction: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide, ensuring the temperature remains low.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Amination of 4-Chloro-8-fluoroquinazoline
Welcome to the technical support center for the amination of 4-Chloro-8-fluoroquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this synthetic transformation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you might encounter during the amination of this compound in a question-and-answer format.
Q1: My amination reaction is not proceeding, and I'm recovering my starting material. What are the likely causes?
A1: Failure of the amination reaction to initiate can be attributed to several factors:
-
Insufficiently Activated Substrate: While the quinazoline ring is activating, the reactivity of the C4-chloro group can be influenced by the nature of the amine.
-
Low Reaction Temperature: Many amination reactions, particularly Buchwald-Hartwig couplings, require elevated temperatures to proceed efficiently.
-
Inactive Catalyst (for Buchwald-Hartwig reactions): The palladium catalyst may be inactive due to oxidation or the use of an inappropriate ligand.
-
Inappropriate Solvent or Base: The choice of solvent and base is crucial for both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig reactions.[1]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS.
-
Screen Different Solvents: For SNAr, polar aprotic solvents like DMF, DMAc, or NMP are often effective. For Buchwald-Hartwig reactions, ethereal solvents like dioxane or THF, or aromatic solvents like toluene, are commonly used.[2][3]
-
Vary the Base: For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like DIPEA or Et₃N are common. For Buchwald-Hartwig, strong bases like NaOtBu, KOtBu, or LHMDS are typically required.[2]
-
For Buchwald-Hartwig, check your catalyst and ligand:
-
Use a pre-catalyst to ensure the generation of the active Pd(0) species.[2]
-
Ensure the ligand is appropriate for the coupling of an aryl chloride. Bulky, electron-rich phosphine ligands are often necessary.[4]
-
Degas your solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
-
Q2: I am observing a very low yield of my desired aminated product. How can I improve it?
A2: Low yields can be a result of incomplete reaction, side reactions, or product degradation.
-
Incomplete Conversion: This can be due to the reasons listed in Q1.
-
Side Reactions: The most common side reaction in Buchwald-Hartwig aminations is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom.[5] In SNAr, competitive reactions with the solvent (e.g., formamide derivatives from DMF) can occur at high temperatures.[6]
-
Product Instability: The aminated product might be sensitive to the reaction conditions, especially at high temperatures or in the presence of a strong base.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Run a time course experiment to determine the optimal reaction time. Prolonged heating can lead to degradation.
-
Modify Catalyst and Ligand (Buchwald-Hartwig): The choice of ligand can significantly impact the rate of reductive elimination versus side reactions.[5] Screening different ligands is often beneficial.
-
Use a Milder Base: If product degradation is suspected, try using a weaker base, although this may require a longer reaction time or higher temperature.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve yields and reduce reaction times by providing rapid and uniform heating.[7]
Q3: I am seeing multiple spots on my TLC plate, indicating the formation of byproducts. What are they and how can I minimize them?
A3: Besides the hydrodehalogenation product mentioned in Q2, other byproducts can form:
-
Double Amination (if applicable): If your amine has more than one reactive N-H bond, double arylation can occur.
-
Reaction with Solvent: As mentioned, solvents like DMF can be a source of amines at high temperatures.[6]
-
Decomposition of Starting Material or Product: The fluoro and chloro substituents on the quinazoline ring might be susceptible to other nucleophilic attacks under harsh conditions.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.5 equivalents) to favor the desired mono-amination.
-
Choose an Inert Solvent: If solvent-related byproducts are suspected, switch to a more inert solvent like dioxane, toluene, or CPME.
-
Purification: If byproduct formation cannot be completely suppressed, focus on optimizing the purification method. Column chromatography with a carefully selected eluent system is often effective.[8]
Data Presentation
Table 1: General Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr) of Chloroquinazolines
| Parameter | Condition | Notes |
| Solvent | DMF, DMAc, NMP, DMSO | Polar aprotic solvents are generally preferred. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | The choice depends on the nucleophilicity of the amine. |
| Temperature | 80 - 150 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Table 2: General Reaction Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often more reliable. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for aryl chlorides. |
| Base | NaOtBu, KOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane, THF, CPME | Anhydrous and degassed solvents are essential. |
| Temperature | 80 - 120 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or NMP, 0.2-0.5 M), add the desired amine (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Mandatory Visualization
Caption: Troubleshooting workflow for failed amination reactions.
Caption: Comparison of SNAr and Buchwald-Hartwig amination pathways.
References
Technical Support Center: Managing Regioselectivity in Reactions with 4-Chloro-8-fluoroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-8-fluoroquinazoline. The focus is on managing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions to ensure the desired C4 substitution.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in a nucleophilic aromatic substitution (SNAr) reaction with this compound?
A1: In SNAr reactions with this compound, the nucleophile is expected to predominantly replace the chlorine atom at the C4 position. The C4 position is significantly more activated towards nucleophilic attack compared to the C8 position bearing the fluorine atom.
Q2: Why is the C4 position more reactive than the C8 position?
A2: The enhanced reactivity of the C4 position is due to electronic factors within the quinazoline ring system. Theoretical studies, including Density Functional Theory (DFT) calculations on related quinazoline structures, have shown that the carbon atom at the C4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack. The reaction proceeds through a resonance-stabilized carbanion intermediate (Meisenheimer complex), and substitution at C4 allows for more effective delocalization of the negative charge.
Q3: Can substitution of the fluorine atom at the C8 position occur?
A3: While substitution at C4 is highly favored, the possibility of substitution at C8, though significantly less likely, cannot be entirely ruled out under harsh reaction conditions (e.g., very high temperatures, strongly basic conditions). Generally, the C-F bond is stronger than the C-Cl bond, and the electronic activation at C8 is less pronounced than at C4. In most documented reactions involving similar halo-quinazolines, substitution of a C4-chloro group is the overwhelmingly preferred pathway.
Q4: How does the 8-fluoro substituent influence the reactivity at the C4 position?
A4: The fluorine atom at the C8 position is an electron-withdrawing group, which generally increases the overall electrophilicity of the quinazoline ring system. This electronic withdrawal can further activate the C4 position towards nucleophilic attack, potentially leading to faster reaction rates compared to an unsubstituted quinazoline.
Troubleshooting Guide for Regioselective C4 Substitution
This guide addresses common issues encountered during SNAr reactions with this compound and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of C4-Substituted Product | 1. Insufficiently reactive nucleophile: Electron-poor amines or sterically hindered nucleophiles may react slowly. 2. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures. 3. Inappropriate solvent: The choice of solvent can significantly impact reaction rates. 4. Decomposition of starting material or product: Prolonged heating at high temperatures can lead to degradation. | 1. Increase nucleophile reactivity: If using an amine, consider using a more nucleophilic one or adding a non-nucleophilic base (e.g., DIPEA, Et3N) to deprotonate the amine in situ. 2. Increase reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. For less reactive nucleophiles, microwave irradiation can be effective in reducing reaction times and improving yields.[3][4] 3. Solvent optimization: Polar aprotic solvents like DMF, DMSO, or dioxane are generally effective for SNAr reactions. For some reactions, protic solvents like ethanol or isopropanol can also be used.[1] 4. Monitor reaction time: Follow the reaction progress closely to avoid prolonged heating after completion, which could lead to side product formation or decomposition. |
| Formation of Unidentified Byproducts | 1. Side reactions of the nucleophile: The nucleophile may have multiple reactive sites or could self-condense. 2. Reaction with the solvent: Some nucleophiles might react with solvents like DMF at high temperatures. 3. Di-substitution (if applicable to the nucleophile): If the nucleophile has a second reactive site, it might react further. 4. Potential for C8 substitution (though unlikely): Under very harsh conditions, minor substitution at the C8 position might occur. | 1. Protect functional groups: If the nucleophile has other reactive functional groups, consider protecting them before the reaction. 2. Choose a more inert solvent: If solvent reactivity is suspected, switch to a more stable solvent like dioxane or toluene. 3. Control stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to minimize di-substitution reactions. 4. Maintain moderate reaction conditions: Avoid excessively high temperatures and prolonged reaction times to minimize the likelihood of less favorable side reactions, including any potential C8 substitution. |
| Incomplete Consumption of this compound | 1. Insufficient reaction time or temperature. 2. Deactivation of the nucleophile: The nucleophile may be protonated by acidic byproducts, reducing its effective concentration. 3. Poor solubility of reactants. | 1. Increase reaction time and/or temperature: As mentioned above, optimizing these parameters is crucial. 2. Add a base: The addition of a non-nucleophilic base like DIPEA or NaOAc can neutralize any generated acid (e.g., HCl) and maintain the nucleophilicity of the reacting amine.[1][3] 3. Choose a suitable solvent: Ensure all reactants are well-dissolved at the reaction temperature. A co-solvent system might be necessary in some cases. |
Factors Influencing Regioselectivity
The regioselectivity of nucleophilic substitution on this compound is primarily governed by electronic and thermodynamic factors. The following diagram illustrates the key influences.
Experimental Protocols
Below are representative experimental protocols for the nucleophilic aromatic substitution on a 4-chloroquinazoline substrate with an amine. These can be adapted for this compound.
Protocol 1: Conventional Heating with a Base
This protocol is adapted from the synthesis of 2-chloro-4-anilinoquinazolines.[1][5]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous dioxane
Procedure:
-
To a stirred solution of this compound in anhydrous dioxane, add the amine nucleophile followed by DIPEA under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis
This method is particularly useful for less reactive amines and can significantly shorten reaction times.[3][4]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.5 eq)
-
Solvent system (e.g., THF/water 1:1 or ethanol)
Procedure:
-
In a microwave-safe reaction vial, combine this compound and the amine nucleophile in the chosen solvent system.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Isolate the product by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purify the product as described in Protocol 1.
Quantitative Data Summary
The following table summarizes representative yields for the C4-amination of various 4-chloroquinazoline derivatives under different conditions, which can serve as a benchmark for experiments with this compound.
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-Aminophenol | DIPEA, Dioxane, 80 °C, 12h | 60 | [1][5] |
| 4-Chloro-8-iodoquinazoline | 4-Methoxy-N-methylaniline | THF/H2O (1:1), Microwave | 87 | [3][4] |
| 4,7-Dichloroquinoline | N,N-Dimethyl-propane-1,3-diamine | Neat, 130 °C, 8h | Not specified, but effective | [6] |
| 4-Chloroquinazolines | Various anilines | THF/H2O (1:1), Microwave, 10-30 min | 63-90 | [4] |
Experimental Workflow Diagram
The general workflow for conducting and analyzing a regioselective SNAr reaction is outlined below.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Solvent Effects on the Reactivity of 4-Chloro-8-fluoroquinazoline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 4-Chloro-8-fluoroquinazoline. The information is tailored for professionals engaged in experiments where this compound is a key reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway for this compound with nucleophiles?
A1: The primary reaction pathway is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom at the 4-position, leading to the displacement of the chloride ion. The electron-withdrawing nature of the quinazoline ring system facilitates this reaction.
Q2: How does solvent choice generally influence the SNAr reaction of this compound?
A2: Solvent polarity is a critical factor. Polar solvents are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[1] Polar aprotic solvents, in particular, are often effective at increasing the rate of reaction by solvating the cation of the nucleophile's salt, thereby increasing the reactivity of the anionic nucleophile.[2][3]
Q3: What are some commonly used solvents for reactions involving this compound?
A3: Common solvents include alcohols such as ethanol, methanol, and 2-propanol (polar protic), as well as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) (polar aprotic).[1] The choice of solvent often depends on the specific nucleophile and desired reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or No Reactivity | Inappropriate Solvent Choice: The solvent may not be polar enough to facilitate the reaction or may be overly solvating the nucleophile (in the case of some polar protic solvents). | Solvent Screening: If using a non-polar solvent, switch to a polar aprotic solvent like DMF or DMSO. If using a polar protic solvent and reactivity is low, consider a polar aprotic alternative. Increase Polarity: For mixed solvent systems, increasing the proportion of the more polar solvent may enhance the reaction rate. |
| Poor Solubility of Reactants: this compound or the nucleophile may not be sufficiently soluble in the chosen solvent at the reaction temperature. | Solubility Test: Perform a preliminary solubility test of your starting materials in the selected solvent. Co-solvent: Consider the use of a co-solvent to improve solubility. | |
| Formation of Side Products | Reaction with Solvent: Protic solvents like alcohols can sometimes act as nucleophiles, leading to undesired ether byproducts, especially at elevated temperatures. | Switch to Aprotic Solvent: Employ a polar aprotic solvent such as DMF, DMSO, or THF to prevent solvent participation in the reaction. |
| Decomposition of Starting Material or Product: The reaction temperature might be too high for the stability of the reactants or products in the chosen solvent. | Lower Reaction Temperature: Attempt the reaction at a lower temperature. This may require a longer reaction time or the use of a more reactive solvent. Solvent Stability: Ensure the chosen solvent is stable under the reaction conditions and does not promote decomposition. | |
| Inconsistent Reaction Yields | Variable Solvent Quality: The presence of water or other impurities in the solvent can affect the reactivity of the nucleophile and the overall reaction outcome. | Use Anhydrous Solvents: Employ dry, high-purity solvents, especially for moisture-sensitive reactions. Consistent Sourcing: Use solvents from a consistent, reliable supplier to minimize batch-to-batch variability. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine (Conventional Heating)
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol, DMF).
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be required.
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
General Protocol for Microwave-Assisted Nucleophilic Substitution
-
Reactant Preparation: In a microwave-safe vial, combine this compound (1.0 eq) and the amine nucleophile (1.0-1.5 eq).
-
Solvent Addition: Add a suitable solvent (e.g., DMF, NMP) or, if applicable, run the reaction neat.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature for the designated time.
-
Work-up and Purification: After cooling, the product can be isolated by precipitation with water or extraction with an organic solvent, followed by purification as described above.[4]
Data on Solvent Effects for Structurally Related Compounds
The following table summarizes the effect of solvents on the nucleophilic aromatic substitution of structurally related chloro-heterocyclic compounds. This data can serve as a guide for solvent selection in experiments with this compound.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chloroquinazoline | Pyrrolidine | Water (with KF) | 100 | 17 h | - | [5] |
| 2-Trifluoromethyl-4-chloroquinazoline | Pyrrolidine | - | 50 | 16 h | 57 | [5] |
| 4-Chloro-8-iodoquinazoline | 4-Methoxy-N-methylaniline | THF:Water (1:1) | Microwave | - | 87 | [4] |
| 4-Chloro-2-phenylquinolines | Amide Solvents | Reflux | Overnight | Variable | - | [6] |
Note: The yields and reaction conditions are highly dependent on the specific substrates and nucleophiles and should be optimized for each reaction.
Visualizing Experimental Workflow & Reaction Logic
The following diagrams illustrate a typical experimental workflow for a nucleophilic substitution reaction and the logical relationship between solvent properties and reaction outcomes.
Caption: A typical experimental workflow for a SNAr reaction.
Caption: Logic diagram for solvent selection in SNAr reactions.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
base selection for deprotonation in 4-Chloro-8-fluoroquinazoline reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-8-fluoroquinazoline, with a specific focus on base selection for deprotonation and functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: Which position on the this compound ring is most likely to be deprotonated?
The most acidic proton on the quinazoline ring system is typically adjacent to a nitrogen atom and influenced by the electronic effects of the substituents. For this compound, the C2-H is a potential site for deprotonation. However, directed ortho-metalation is a powerful strategy where a substituent directs the deprotonation to an adjacent position. The fluorine atom at C8 is a known, albeit weak, ortho-directing group, potentially directing lithiation to the C7 position. The chlorine at C4 can also influence the acidity of adjacent protons. The relative pKa values of the different C-H bonds will ultimately determine the site of deprotonation with a strong, non-nucleophilic base.
Q2: What are the most common bases used for the deprotonation of halogenated quinazolines?
Strong organolithium bases are typically required for the deprotonation of C-H bonds on aromatic rings. The most common choices include:
-
n-Butyllithium (n-BuLi): A very strong, but also nucleophilic, base.[1] It is often used at low temperatures to minimize side reactions.[2]
-
Lithium Diisopropylamide (LDA): A strong, sterically hindered, non-nucleophilic base.[3][4] Its bulky nature makes it ideal for selective deprotonation without attacking electrophilic centers.[3]
-
Schlosser's Base (n-BuLi/KOtBu): A superbase that is more reactive than n-BuLi alone and can be used for more challenging deprotonations.[1]
Q3: How do I choose between n-BuLi and LDA for my reaction?
The choice between n-BuLi and LDA depends on the desired outcome and the functional groups present on your substrate.
-
Use LDA when you want to selectively deprotonate a C-H bond without the risk of nucleophilic attack on the chloro-substituent or the quinazoline ring itself.[3][4] It is the preferred choice for generating kinetic enolates from carbonyl compounds.[4]
-
Use n-BuLi when a very strong base is required and the risk of nucleophilic addition is low, or when a subsequent metal-halogen exchange is desired. Reactions with n-BuLi are often performed at very low temperatures (e.g., -78 °C) to control its reactivity.[1][2]
Q4: What are the common side reactions to watch out for?
Several side reactions can occur during the deprotonation of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C4 position is susceptible to displacement by nucleophiles, including strong bases like n-BuLi or the deprotonated substrate itself.
-
Metal-Halogen Exchange: Organolithium reagents can undergo exchange with the chloro-substituent, leading to a different organometallic intermediate than intended.
-
Ring Opening: Under harsh basic conditions, the quinazoline ring can be susceptible to cleavage.[5]
-
Reaction with Solvent: Strong bases like n-BuLi can deprotonate ethereal solvents like THF, especially at higher temperatures.[1]
Q5: How can I minimize side reactions?
To minimize unwanted side reactions:
-
Control the Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the base.[5]
-
Use a Non-Nucleophilic Base: Employ a sterically hindered base like LDA to reduce the likelihood of SNAr.[3]
-
Slow Addition: Add the base slowly to the substrate solution to maintain a low concentration of the base and minimize localized heating.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.[5]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the base from being quenched by water.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Insufficiently strong base. 2. Base was quenched by water or acid impurities. 3. Reaction temperature is too low. | 1. Switch to a stronger base (e.g., from LDA to n-BuLi or Schlosser's base). 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[5] 3. Gradually increase the reaction temperature in small increments (e.g., from -78 °C to -60 °C) and monitor the reaction progress.[5] |
| Low Yield of Desired Product | 1. Competing side reactions (e.g., SNAr, metal-halogen exchange). 2. Product instability under reaction or workup conditions. 3. Inefficient quenching of the organometallic intermediate. | 1. Use a non-nucleophilic base like LDA.[3] Lower the reaction temperature. 2. Perform a stability test on the purified product under the reaction conditions.[6] If unstable, consider a milder workup procedure. 3. Ensure the electrophile is added at a low temperature and that the reaction is allowed to proceed to completion before warming. |
| Formation of Multiple Products | 1. Deprotonation at multiple sites. 2. A mixture of deprotonation and metal-halogen exchange products. 3. Decomposition of starting material or product. | 1. Use a more selective base or change the solvent to influence regioselectivity. The addition of a chelating agent like TMEDA can sometimes alter the selectivity of organolithium reactions. 2. Consider using a base less prone to metal-halogen exchange, or adjust the reaction time and temperature. 3. Lower the reaction temperature and shorten the reaction time.[5] |
| Inconsistent Results | 1. Variable quality or concentration of the organolithium base. 2. Presence of varying amounts of lithium salts (e.g., LiCl) in the base, which can catalyze the reaction.[7] | 1. Titrate the organolithium base before each use to determine its exact concentration. 2. Be aware that commercial sources of n-BuLi can have varying amounts of LiCl.[7] For consistency, consider preparing LDA from purified n-BuLi or using a consistent source. |
Quantitative Data on Common Bases
The selection of a suitable base is critical for a successful deprotonation reaction. The following table summarizes key properties of commonly used bases.
| Base | Conjugate Acid | pKa of Conjugate Acid | Typical Solvent | Typical Temperature | Key Characteristics |
| n-Butyllithium (n-BuLi) | Butane | ~50 | THF, Hexanes, Diethyl ether | -78 °C to 0 °C | Very strong base, also a potent nucleophile.[1] Can participate in metal-halogen exchange. |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | ~36 | THF | -78 °C to 0 °C | Strong, non-nucleophilic, sterically hindered base.[3][4] Ideal for selective deprotonation. |
| Lithium tetramethylpiperidide (LiTMP) | 2,2,6,6-Tetramethylpiperidine | ~37 | THF | -78 °C to 0 °C | Similar to LDA but even more sterically hindered, which can lead to different selectivity. |
| Schlosser's Base (n-BuLi/KOtBu) | Butane | >50 | THF | -78 °C | A superbase, more reactive than n-BuLi alone.[1] Useful for deprotonating very weak carbon acids. |
Experimental Protocols
General Protocol for the Deprotonation of this compound and Trapping with an Electrophile
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes (or prepared in situ)
-
Electrophile (e.g., benzaldehyde, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add a solution of this compound (1.0 eq.) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of LDA (1.1 eq.) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Addition of Electrophile: Add a solution of the electrophile (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired functionalized quinazoline derivative.
Visualizations
Caption: Decision tree for selecting a suitable base.
References
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 4-Chloro-8-fluoroquinazoline during synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers in preventing the decomposition and maximizing the yield of 4-Chloro-8-fluoroquinazoline during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is through the chlorination of its precursor, 8-fluoro-4-quinazolone. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3][4]
Q2: What are the primary challenges and potential side products in this synthesis?
The primary challenges during the chlorination of 8-fluoro-4-quinazolone include:
-
Incomplete Reaction: Residual starting material (8-fluoro-4-quinazolone) remaining in the product mixture.
-
Hydrolysis: The 4-chloro group is susceptible to hydrolysis, which can revert the product back to the starting quinazolone, especially during aqueous workup.
-
Pseudodimer Formation: Under certain conditions, a reaction between phosphorylated intermediates and unreacted quinazolone can form pseudodimers, reducing the yield of the desired product.[1]
Q3: How can I minimize the formation of pseudodimers during the reaction?
Pseudodimer formation can be effectively suppressed by controlling the reaction temperature and maintaining basic conditions during the addition of the chlorinating agent.[1] Specifically, when using POCl₃, an initial phosphorylation reaction should be conducted at a lower temperature (below 25 °C) in the presence of a base before heating to complete the conversion to the chloroquinazoline.[1]
Q4: My product appears to be decomposing during workup or storage. What are the likely causes and solutions?
4-Chloroquinazolines are sensitive to moisture and can hydrolyze back to the corresponding 4-hydroxyquinazoline. To prevent this:
-
Workup: Use anhydrous solvents and avoid prolonged contact with water or alcohols. If an aqueous wash is necessary, perform it quickly with cold water or brine and immediately extract the product into a non-polar organic solvent.
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete chlorination. 2. Formation of pseudodimers. 3. Hydrolysis of the product during workup. | 1. Increase reaction time or temperature (e.g., heat to 70-90 °C after initial phosphorylation). Ensure at least 1 molar equivalent of POCl₃ is used.[1] 2. Control temperature below 25 °C during the initial addition of POCl₃ under basic conditions.[1] 3. Minimize contact with water during workup. Use anhydrous solvents for extraction and drying. |
| Presence of Starting Material (8-fluoro-4-quinazolone) in Product | Insufficient amount or reactivity of the chlorinating agent. | - Ensure the chlorinating agent (POCl₃ or SOCl₂) is fresh and not decomposed. - Increase the equivalents of the chlorinating agent. - For SOCl₂, consider adding a catalytic amount of N,N-dimethylformamide (DMF) to form the more reactive Vilsmeier reagent.[2] |
| Product is Gummy or Oily, Fails to Crystallize | Presence of impurities, such as residual POCl₃, solvent, or byproducts. | - After the reaction, ensure complete removal of the excess chlorinating agent by evaporation, possibly using a chaser solvent like chlorobenzene.[2] - Purify the crude product using column chromatography on silica gel or recrystallization from a suitable non-protic solvent. |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This two-stage protocol is designed to minimize byproduct formation.[1]
-
Phosphorylation: To a suspension of 8-fluoro-4-quinazolone (1 equiv.) and a suitable base (e.g., triethylamine, >1 equiv.) in an inert solvent, add POCl₃ (at least 1 equiv.) dropwise while maintaining the temperature below 25 °C.
-
Chlorination: After the initial reaction is complete (as monitored by techniques like NMR or TLC), heat the mixture to 70-90 °C until the conversion to this compound is complete.[1]
-
Workup: Carefully cool the reaction mixture and pour it onto crushed ice. Neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) while keeping the temperature low.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂) and DMF
This method utilizes the Vilsmeier reagent for chlorination.[2]
-
Reaction Setup: In a reaction flask, combine 8-fluoro-4-quinazolone (1 equiv.), excess thionyl chloride (e.g., 10 equiv.), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (typically 75-80 °C) until the reaction is complete, which is often indicated by the solution becoming clear.[2]
-
Workup: Cool the mixture and evaporate the excess thionyl chloride under reduced pressure. An inert solvent like chlorobenzene can be added and co-evaporated to ensure complete removal.[2]
-
Isolation: The resulting crude product can be dissolved in an appropriate solvent and either used directly in the next step or purified as described in Protocol 1.
Synthesis and Decomposition Pathways
Caption: Synthesis of this compound and key side reactions.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
References
Technical Support Center: Cross-Coupling Reactions of 4-Chloro-8-fluoroquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving 4-Chloro-8-fluoroquinazoline.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is sluggish or stalls completely. What are the likely causes related to catalyst poisoning?
A1: Sluggish or stalled Suzuki-Miyaura reactions with this compound can often be attributed to catalyst poisoning or deactivation. The primary suspects include:
-
Impurities in Starting Materials: Trace impurities in either the this compound or the boronic acid partner can act as potent catalyst poisons. Sulfur-containing compounds are a known issue in some synthetic routes.[1]
-
Degradation of Reagents: Boronic acids can undergo protodeboronation, especially in the presence of excess water or strong bases, leading to the loss of the nucleophilic partner.[2][3]
-
Oxygen Contamination: Incomplete degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species or the formation of palladium black.[3]
-
Coordination of Heteroatoms: The nitrogen atoms of the quinazoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes. The high activation of the C4-Cl bond is partly due to the coordination of palladium(0) with the N-3 lone pair.[4]
-
Excess Ligand or Additives: While ligands are essential, an incorrect ligand-to-metal ratio or the presence of certain additives can sometimes have a detrimental effect on catalyst activity.
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a common indicator of catalyst decomposition and deactivation.[5] It signifies the aggregation of the palladium catalyst into an inactive, elemental form. This can be caused by:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[2]
-
Poor Ligand Scaffolding: The chosen ligand may not be robust enough to stabilize the palladium nanoparticles under the reaction conditions, leading to aggregation.
-
Presence of Reducing Agents: Unwanted side reactions or impurities can lead to the over-reduction of the catalyst.
To prevent the formation of palladium black, consider the following:
-
Optimize Reaction Temperature: Screen a range of lower temperatures to find the optimal balance between reaction rate and catalyst stability.
-
Select a Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which are known to improve catalyst stability.
-
Ensure High Purity of Reagents: Use highly purified starting materials and solvents to minimize the presence of species that could promote catalyst decomposition.
Q3: Can the fluorine substituent at the 8-position of this compound influence catalyst poisoning?
A3: While the fluorine atom itself is not a typical catalyst poison, its electronic influence on the quinazoline ring can indirectly affect the reaction. The strong electron-withdrawing nature of fluorine can further activate the C4-Cl bond towards oxidative addition. This enhanced reactivity might also make the system more sensitive to certain side reactions or catalyst deactivation pathways if the catalytic cycle is not perfectly efficient.
Q4: Are there specific impurities from the synthesis of this compound that I should be aware of?
A4: While specific impurities depend on the synthetic route, common culprits to be mindful of include residual sulfur-containing reagents (e.g., from chlorinating agents like thionyl chloride), phosphorus-containing byproducts, and other halides. It is crucial to ensure the high purity of your starting material through techniques like recrystallization or column chromatography.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low or no yield in cross-coupling reactions of this compound.
Illustrative Data on Yield Reduction Due to Common Issues:
| Potential Cause | Typical Yield Reduction | Recommended Action |
| Oxygen Contamination | 50-100% | Thoroughly degas all solvents and reagents. Maintain a positive inert gas pressure. |
| Water Contamination | 20-80% | Use anhydrous solvents and reagents. Consider using a milder base. |
| Impure Starting Material | 30-100% | Purify starting materials via recrystallization or chromatography. |
| Suboptimal Ligand | 40-90% | Screen a panel of ligands (e.g., Buchwald or NHC ligands). |
| Incorrect Base | 20-70% | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Guide 2: Catalyst Deactivation (Palladium Black Formation)
This guide focuses on diagnosing and preventing the formation of palladium black.
Illustrative Data on Factors Contributing to Palladium Black Formation:
| Factor | Relative Contribution | Mitigation Strategy |
| High Temperature (>120 °C) | High | Reduce reaction temperature; screen for a more active catalyst at lower temperatures. |
| Inefficient Ligand | High | Use bulky, electron-rich phosphine or NHC ligands. |
| Oxygen Exposure | Medium | Ensure rigorous inert atmosphere conditions. |
| Impurities | Medium | Use highly purified reagents and solvents. |
Catalytic Cycle and Deactivation Pathway:
Caption: Catalytic cycle and common catalyst deactivation pathways.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the reaction. Optimization may be required.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Parallel Screening of Catalysts and Ligands
This protocol is designed to efficiently identify an optimal catalyst system when poisoning is suspected.
-
Array Preparation: In a glovebox, prepare an array of reaction vials, each containing this compound (1.0 equiv), the boronic acid (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.5 equiv).
-
Stock Solutions: Prepare stock solutions of different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃) in the reaction solvent.
-
Dispensing: Add the appropriate precatalyst and ligand solutions to each vial to achieve the desired catalyst loading (e.g., 2 mol% Pd) and ligand-to-metal ratio (e.g., L:Pd = 2:1).
-
Reaction and Analysis: Seal the vials, remove them from the glovebox, and place them in a heated stirring block. After a set time (e.g., 4 hours), take an aliquot from each reaction and analyze by LC-MS to determine the conversion to the desired product.
-
Evaluation: Compare the results to identify the most effective catalyst/ligand combination for your specific substrate pairing.
References
increasing the solubility of 4-Chloro-8-fluoroquinazoline for reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on increasing the solubility of 4-Chloro-8-fluoroquinazoline for chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and offer potential solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?
A1: The initial step is to select an appropriate organic solvent. Quinazoline derivatives often show increased solubility in polar aprotic solvents. A study on similar pyrazoloquinazoline derivatives showed that solubility increases with temperature and is greatest in DMF (N,N-dimethylformamide) compared to DMSO, THF, 1,4-dioxane, and ethyl acetate.[1]
-
Initial Troubleshooting:
-
Consult a solvent properties table (see Table 1) to select a suitable solvent.
-
Attempt to dissolve a small amount of your compound in solvents like DMF or DMSO.[1]
-
If initial dissolution is slow, gentle warming and ultrasonication can be used to aid the process.[2]
-
Ensure you are using a sufficient volume of fresh, anhydrous solvent.[2]
-
Q2: I've dissolved the compound in a solvent like DMSO, but it precipitates when I add it to my reaction mixture. What can I do?
A2: This phenomenon, known as "precipitation upon dilution," is common when a concentrated stock solution in an organic solvent is added to a less solubilizing or aqueous system.[2]
-
Strategies to Prevent Precipitation:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of the this compound in the reaction.[2]
-
Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent to your reaction mixture can increase the overall solvating power of the system.[2][3] Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[3][4]
-
Slow Addition: Add the DMSO stock solution to the reaction mixture slowly and with vigorous stirring to allow for better dispersion.
-
Q3: The reaction is sluggish or gives a low yield. Could solubility be the issue?
A3: Yes, poor solubility is a frequent cause of low reaction yields. If the starting material is not fully dissolved, the reaction can only occur on the surface of the solid particles, leading to slow and incomplete conversion.
-
Troubleshooting Low Yields:
-
Confirm Solubility: Before starting the reaction, ensure your this compound is fully dissolved in the chosen solvent system at the reaction temperature.
-
Solvent Screening: If you suspect solubility is the limiting factor, perform small-scale test reactions in different solvents or co-solvent mixtures to identify a system where the starting material is more soluble.[5]
-
Increase Temperature: For many compounds, solubility increases with temperature.[1] Carefully increasing the reaction temperature (while ensuring the stability of all reactants and products) can improve solubility and reaction rate.
-
Q4: Are there more advanced methods to increase the solubility of quinazoline derivatives for reactions or biological assays?
A4: Yes, several formulation strategies can be employed, especially when working with aqueous environments for biological testing. These methods aim to create a more stable and soluble form of the compound.
-
Advanced Solubilization Techniques:
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix, which can enhance wettability and dissolution.[6][7] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[7]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively masking hydrophobic parts and increasing aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[3]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their solubility in aqueous media.[3] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are often used.[2]
-
Data Presentation
Table 1: Properties of Common Organic Solvents for Solubility Screening
This table provides a list of common organic solvents that can be screened for dissolving this compound, along with their relevant physical properties.
| Solvent | Formula | Boiling Point (°C) | Dipole Moment (D) | Dielectric Constant | Solubility in H₂O ( g/100g ) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 3.82 | 36.7 | Miscible |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189 | 3.96 | 46.7 | Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 1.63 | 7.5 | 30 |
| 1,4-Dioxane | C₄H₈O₂ | 101.1 | 0.4 | 2 | Miscible |
| Ethyl Acetate | C₄H₈O₂ | 77 | 1.78 | 6.0 | 8.7 |
| Acetonitrile | C₂H₃N | 81.6 | 3.92 | 37.5 | Miscible |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.60 | 9.1 | 1.3 |
| Toluene | C₇H₈ | 110.6 | 0.36 | 2.4 | 0.05 |
Data compiled from various sources, including Murov.info.[8]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Purpose: To increase the solubility of this compound in a reaction mixture by adding a miscible organic solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene, Water)
-
Co-solvent (e.g., DMF, DMSO, THF, Ethanol)
-
Reaction vessel and stirring apparatus
Methodology:
-
To the primary reaction solvent in the reaction vessel, add the chosen co-solvent. Start with a low percentage, for example, 5% of the total reaction volume (e.g., 5 mL of co-solvent in a total volume of 100 mL).
-
Stir the solvent mixture to ensure it is homogeneous.
-
Slowly add the this compound to the solvent mixture while stirring vigorously.
-
Observe for complete dissolution. If the compound does not fully dissolve, cautiously increase the percentage of the co-solvent (e.g., to 10%) and continue to observe.
-
Once the compound is dissolved, proceed with the addition of other reagents.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Purpose: To improve the dissolution rate and solubility of this compound by dispersing it in a hydrophilic carrier.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG))
-
Volatile organic solvent in which both the compound and carrier are soluble (e.g., methanol, ethanol, or acetone)[6]
-
Round-bottom flask
-
Rotary evaporator
Methodology:
-
Dissolution: Accurately weigh the this compound and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).[6]
-
Dissolve both components completely in a suitable volume of the organic solvent in the round-bottom flask. Use sonication or stirring to aid dissolution until a clear solution is formed.[3]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) to avoid thermal degradation.[3][6]
-
Drying: Continue the evaporation until a dry, solid film or mass is formed on the wall of the flask.[3] Further dry the solid dispersion under a vacuum to remove any residual solvent.
-
The resulting solid can be scraped from the flask and used in subsequent reactions, where it is expected to show enhanced solubility.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Mechanisms of different solubility enhancers.
References
- 1. cibtech.org [cibtech.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Purification of Fluorinated Quinazoline Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of fluorinated quinazoline compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying fluorinated quinazoline compounds?
A1: The introduction of fluorine atoms into the quinazoline scaffold can significantly alter the compound's physicochemical properties, leading to several purification challenges. These include:
-
Altered Polarity and Solubility: Fluorine's high electronegativity can change the molecule's dipole moment and overall polarity, affecting its solubility in common solvents and its interaction with chromatographic stationary phases.[1] This can make standard purification protocols for non-fluorinated analogues ineffective.
-
Co-elution with Impurities: Fluorinated quinazolines and their related impurities, such as positional isomers or precursors, may have very similar polarities, leading to difficult separations by chromatography.[2]
-
On-Column Degradation: The stability of some fluorinated quinazolines can be a concern, with potential for degradation on certain stationary phases or under specific mobile phase conditions.
-
Formation of Strong Interactions: The presence of fluorine can lead to unique intermolecular interactions, such as dipole-dipole and ion-dipole interactions, which can cause peak tailing or poor peak shape in chromatography.[3]
Q2: How does fluorine substitution impact the choice of purification technique?
A2: Fluorine substitution often necessitates a more tailored approach to purification. While traditional methods like recrystallization and silica gel chromatography are still applicable, optimization is usually required. For instance, the altered solubility might require screening a wider range of solvent systems for recrystallization.[4] In chromatography, the unique selectivity of fluorinated stationary phases can be advantageous for separating fluorinated compounds from non-fluorinated impurities.[2]
Q3: What are common impurities encountered in the synthesis of fluorinated quinazolines?
A3: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted starting materials or reagents.
-
Positional isomers formed during the synthesis.[5]
-
Byproducts from side reactions, such as hydrolysis or oxidation products.
-
Residual catalysts or reagents from the synthetic steps.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of fluorinated quinazoline compounds.
Problem 1: Poor Separation in Reversed-Phase HPLC
Symptoms:
-
Co-elution of the target compound with impurities.
-
Poor resolution between peaks.
-
Broad or asymmetric peak shapes.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | Switch to a stationary phase with different selectivity. For fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated phase can offer unique retention mechanisms and improved separation.[2][3] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. Vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH. The addition of a small amount of an ion-pairing agent or a modifier like trifluoroethanol (TFE) can sometimes improve selectivity.[1] |
| Gradient Not Optimized | Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks. |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak broadening and poor resolution.[7] |
Problem 2: Difficulty with Recrystallization
Symptoms:
-
Compound oils out instead of crystallizing.
-
Low recovery of the purified product.
-
Crystals are of poor quality or contain visible impurities.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Perform a systematic solvent screen to find a suitable single or mixed solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can promote the formation of oils or amorphous solids. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Presence of Soluble Impurities | If the compound is still impure after recrystallization, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove highly polar or non-polar impurities. |
Problem 3: Tailing Peaks in Column Chromatography
Symptoms:
-
Asymmetric peaks with a pronounced "tail."
-
Difficulty in obtaining pure fractions of the target compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Strong Interaction with Silica Gel | The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[7] Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress this interaction. |
| Inappropriate Eluent Polarity | The eluent may be too weak to effectively move the compound along the column. Gradually increase the polarity of the eluent system. |
| Channeling in the Column | Ensure the column is packed uniformly to prevent solvent from flowing through channels, which leads to poor separation and peak shape. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen starting eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude fluorinated quinazoline compound in a minimal amount of a suitable solvent. For compounds with poor solubility in the eluent, a "dry loading" technique is recommended: dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the packed column.[8]
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Reversed-Phase HPLC Purification
-
System Preparation: Equilibrate the HPLC system, including the column (e.g., a C18 or PFP column), with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the sample in a suitable solvent, preferably the initial mobile phase, and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a gradient program, typically from a high aqueous content to a high organic content (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid).
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Product Recovery: Combine the fractions containing the pure product and remove the solvents, often by lyophilization or evaporation, to isolate the purified fluorinated quinazoline.
Data Presentation
Table 1: Comparison of HPLC Conditions for Fluorinated Quinazoline Purification
| Parameter | Condition A (Standard C18) | Condition B (PFP Phase) | Rationale for Fluorinated Compounds |
| Column | Reversed-Phase C18, 5 µm | Pentafluorophenyl (PFP), 5 µm | PFP phases can offer alternative selectivity for fluorinated analytes through dipole-dipole and π-π interactions.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase helps to protonate basic nitrogens, improving peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol | Changing the organic modifier can alter selectivity. |
| Gradient | 5% to 95% B over 20 min | 5% to 95% B over 20 min | A standard gradient to start optimization. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm | Quinazolines typically have strong UV absorbance at these wavelengths. |
Mandatory Visualizations
Caption: General workflow for the purification of fluorinated quinazoline compounds.
Caption: Decision tree for troubleshooting common purification issues.
Many fluorinated quinazolines are developed as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cancer cell proliferation and survival.[9][10]
Caption: Inhibition of the EGFR signaling pathway by a fluorinated quinazoline compound.
References
- 1. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Analysis of Synthesized 4-Chloro-8-fluoroquinazoline by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Chloro-8-fluoroquinazoline, a key heterocyclic building block in medicinal chemistry. This document also benchmarks HPLC against alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and development.
High-Performance Liquid Chromatography (HPLC) Method Comparison
Reversed-phase HPLC (RP-HPLC) is the predominant technique for the purity analysis of moderately polar, non-volatile compounds like this compound. Below is a comparison of two common RP-HPLC approaches: a standard isocratic method suitable for routine quality control and a high-resolution gradient method for the detection of trace impurities.
| Parameter | Method A: Standard RP-HPLC | Method B: High-Resolution RP-HPLC |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, <3 µm, 2.1 x 100 mm |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Gradient: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |
| Gradient | N/A | 0-2 min: 40% B, 2-10 min: 40-95% B, 10-12 min: 95% B, 12-12.1 min: 95-40% B, 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | Diode Array Detector (DAD) at 254 nm and 280 nm |
| Injection Volume | 10 µL | 2 µL |
| Run Time | ~10 minutes | ~15 minutes |
| Resolution | Good for major impurities. | Excellent for trace and isomeric impurities. |
| Throughput | High | Moderate |
| Advantages | Simple, robust, and fast for routine checks. | Higher sensitivity and superior resolution for comprehensive impurity profiling. |
| Disadvantages | May not resolve all closely eluting impurities. | Requires more advanced instrumentation and longer run times. |
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for purity determination of many organic molecules, other techniques can provide complementary or confirmatory data.
| Analytical Method | Principle | Typical Purity (%) | Common Impurities Detected | Advantages | Limitations |
| HPLC-UV | Separation based on differential partitioning between a stationary and mobile phase, with UV detection. | >99% | Starting materials, synthetic by-products, degradation products. | High resolution, quantitative accuracy, and robustness. | Requires chromophoric impurities for detection. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | >98% | Volatile starting materials, residual solvents, and thermally stable by-products. | High sensitivity for volatile impurities and provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Quantitative (qNMR) | Structural isomers and impurities with distinct NMR signals. | Provides unambiguous structure confirmation and can quantify impurities without a reference standard for each. | Lower sensitivity compared to chromatographic methods. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | >99% | Similar to HPLC, particularly effective for chiral separations. | Faster separations and reduced organic solvent consumption compared to HPLC.[1] | Requires specialized instrumentation. |
Experimental Protocols
Method A: Standard RP-HPLC Purity Determination
-
Instrumentation: HPLC system with a UV detector, C18 column (5 µm, 4.6 x 150 mm).
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in a 60:40 volume/volume ratio. Add formic acid to a final concentration of 0.1%. Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject 10 µL of the sample and record the chromatogram for 10 minutes. The purity is calculated based on the area percentage of the main peak.
Method B: High-Resolution RP-HPLC for Impurity Profiling
-
Instrumentation: UHPLC or HPLC system with a Diode Array Detector (DAD), C18 column (<3 µm, 2.1 x 100 mm).
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Filter and degas both mobile phases.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Analysis: Set the gradient program as described in the table above. Inject 2 µL of the sample and record the chromatogram. Identify impurities based on their retention times and UV spectra.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Analysis: Inject 1 µL of the sample. The mass spectrometer will acquire data over a mass range of m/z 40-500.
Quantitative NMR (qNMR) for Absolute Purity
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure quantitative signal integration. The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard.
Visualizations
References
Unambiguous Structural Confirmation of 4-Chloro-8-fluoroquinazoline Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography against alternative spectroscopic methods for the structural confirmation of 4-Chloro-8-fluoroquinazoline derivatives, a class of compounds with significant potential in medicinal chemistry.
While single-crystal X-ray crystallography remains the gold standard for providing unequivocal three-dimensional molecular structure, obtaining suitable crystals can be a significant bottleneck. This guide explores viable and often complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a pragmatic approach to structural verification.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The following table summarizes the key performance indicators of each technique in the context of characterizing this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms (2D structure), stereochemistry, dynamic processes in solution | Molecular weight, elemental composition (HRMS), fragmentation patterns | Presence of functional groups |
| Sample Requirement | Single, high-quality crystal | Soluble sample (mg) | Small sample amount (µg-ng) | Solid or liquid sample (mg) |
| Throughput | Low | High | High | High |
| Cost | High | Moderate to High | Moderate | Low |
| Data Interpretation | Specialized software and expertise | Relatively straightforward for experienced chemists | Requires analysis of fragmentation patterns | Comparison with spectral libraries |
| Key Advantage | Unambiguous structural determination | Provides detailed information about the molecule's solution-state structure | Highly sensitive and provides exact mass | Quick and easy identification of key functional groups |
| Key Limitation | Crystal growth can be challenging | Does not provide direct 3D structure in the solid state | Does not provide stereochemical information | Provides limited information on the overall molecular structure |
Experimental Protocols
Detailed methodologies for each key experiment are provided below, representing generalized protocols applicable to the characterization of quinazoline derivatives.
Single-Crystal X-ray Diffraction
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the this compound derivative in an appropriate solvent system (e.g., ethanol, methanol, ethyl acetate).[1]
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. Data is collected using a focused beam of X-rays (e.g., Mo Kα or Cu Kα radiation) at a specific temperature, often low temperatures (e.g., 100 K) to minimize thermal vibrations.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures with specialized software.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.[3]
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H NMR, ¹³C NMR, and often ¹⁹F NMR spectra are acquired on a 400 or 500 MHz spectrometer.[3] Two-dimensional NMR experiments such as COSY and HSQC can also be performed to aid in structure elucidation.[4]
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the spectra are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI). High-resolution mass spectrometry (HRMS) is often employed for accurate mass determination.[3]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer. The resulting mass spectrum shows the molecular ion peak and various fragment ions.
-
Data Interpretation: The molecular formula can be determined from the accurate mass of the molecular ion. The fragmentation pattern provides valuable information about the different parts of the molecule. The presence of a chlorine atom can be identified by the characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., mixed with KBr to form a pellet) or as a thin film.[3]
-
Data Acquisition: The sample is placed in an FT-IR spectrometer, and an infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).[4]
-
Data Analysis: The absorption bands in the spectrum are correlated to specific functional groups present in the molecule, such as C=N, C-Cl, and C-F bonds.
Visualizing the Workflow
The following diagrams illustrate the general workflow for structural confirmation and a decision-making pathway for selecting the appropriate analytical technique.
References
A Comparative Analysis of the Biological Activities of 4-Chloro-8-fluoroquinazoline and 4-Chloro-6-fluoroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: A Tale of Two Kinases
The biological activities of the derivatives of these two isomers are predominantly directed towards different kinase targets. The following tables summarize the quantitative data for representative derivatives, highlighting their distinct inhibitory profiles.
Table 1: Biological Activity of 4-Chloro-8-fluoroquinazoline Derivatives
Derivatives of this compound have been investigated as inhibitors of Aurora A kinase, a key regulator of mitosis. The fluorine atom at the 8-position has been suggested to contribute to the inhibitory effect.[1]
| Compound/Derivative | Target Kinase | Inhibition % @ 10 µM | IC50 (µM) | Target Cell Line | Reference |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | 51.78% | - | - | [1] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | - | - | 168.78 | MCF-7 (Breast Cancer) | [2] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | - | - | 257.87 | T-24 (Bladder Cancer) | [2] |
Table 2: Biological Activity of 4-Chloro-6-fluoroquinazoline Derivatives
The 6-fluoro substitution on the quinazoline ring is a common feature in many potent EGFR inhibitors. These derivatives often incorporate an anilino group at the 4-position, which is crucial for binding to the ATP-binding site of the EGFR kinase domain.
| Compound/Derivative | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| 4-(3-chloro-4-fluoroanilino)-6-fluoroquinazoline | EGFR | ~2-20 (analogs) | - | - | [3] |
| Gefitinib (a 6-substituted quinazoline analog) | EGFR | 2.4 | A431 | 8.37 | [3] |
| Erlotinib (a 6-substituted quinazoline analog) | EGFR | - | HCT-116 | - | [4] |
| Novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines | - | - | HCT-116 | 2.8 | [4] |
| Novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines | - | - | T98G | 2.0 | [4] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison.
Kinase Inhibition Assay (Aurora A)
The inhibitory activity of the compounds against Aurora A kinase is typically determined using a radiometric or luminescence-based assay. A generalized protocol is as follows:
-
Reagents and Materials : Recombinant human Aurora A kinase, ATP, substrate peptide (e.g., Kemptide), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
The test compound is serially diluted and added to the wells of a microplate.
-
Recombinant Aurora A kinase is added to each well and incubated with the compound.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (or substrate phosphorylated) is quantified using a suitable detection method, such as luminescence measurement.
-
-
Data Analysis : The percentage of kinase inhibition is calculated relative to a control (without inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure :
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the soluble yellow MTT into insoluble purple formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualization: Signaling Pathways
The distinct biological activities of the derivatives of this compound and 4-Chloro-6-fluoroquinazoline stem from their interaction with different key signaling pathways involved in cell proliferation and survival.
Caption: Aurora A kinase signaling pathway in mitosis and its inhibition.
Caption: EGFR signaling pathway and its inhibition.
Conclusion
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 4-Aminoquinazolines: A Comparative Guide for Kinase Inhibitor Development
Disclaimer: This guide provides a representative overview of the structure-activity relationships (SAR) of 4-aminoquinazoline derivatives as kinase inhibitors. Specific experimental data for derivatives of 4-Chloro-8-fluoroquinazoline were not available in the reviewed literature. The following information is compiled from studies on analogous 4-anilinoquinazoline derivatives synthesized from other 4-chloroquinazoline precursors and serves as a valuable reference for researchers in drug discovery and development.
The 4-aminoquinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). This guide summarizes key SAR findings, presents comparative biological data, and provides detailed experimental protocols to aid in the design of novel and potent kinase inhibitors.
Comparative Biological Activity of 4-Anilinoquinazoline Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of 4-anilinoquinazoline derivatives against various kinases and cancer cell lines. These compounds, derived from 4-chloroquinazoline precursors, highlight key structural modifications that influence their potency and selectivity.
| Compound ID | Quinazoline Ring Substituents (R1) | Aniline Ring Substituents (R2) | Target Kinase | IC50 (µM) | Target Cell Line | GI50 (µM) |
| 1 | 6,7-dimethoxy | 3-chloro | EGFR | 0.000029[1] | - | - |
| 2 | 7-(morpholin-4-yl)propoxy | 4-bromo-2-fluoro | VEGFR-2 (KDR) | 0.04[2][3] | Calu-6 (Lung) | - |
| 3 | 6-acetamido | 3-ethynyl | EGFR | - | H1975 (NSCLC) | - |
| 4 | 7-methoxy-6-(3-morpholinopropoxy) | 3-ethynyl | EGFR | - | A431 (Skin) | 0.0035[4] |
| 5 | 6,7-bis(2-methoxyethoxy) | 3-chloro-4-fluoro | EGFR | - | HT-29 (Colon) | 5.27[5] |
| 6 | 6-(imidazol-1-ylmethyl) | 3-iodo | EGFR | - | A431 (Skin) | 0.003[4] |
Key Structure-Activity Relationships (SAR)
The biological activity of 4-anilinoquinazolines is significantly influenced by substitutions on both the quinazoline core and the aniline moiety.
Substitutions on the Quinazoline Ring (Position R1)
-
Positions 6 and 7: Introduction of small, electron-donating groups like methoxy at the 6 and 7-positions generally enhances EGFR inhibitory activity.[1] Bulky and flexible side chains incorporating basic functionalities, such as a morpholinopropoxy group, can improve aqueous solubility and introduce potent VEGFR-2 inhibitory activity.[2][3]
-
Position 4: The amino linkage at the 4-position is crucial for activity, with the anilino group being a preferred substituent for potent kinase inhibition.[1]
Substitutions on the Aniline Ring (Position R2)
-
Position 3: Small, lipophilic groups at the 3-position of the aniline ring are favored for potent EGFR inhibition.[1] For instance, a chloro or ethynyl group can significantly contribute to the binding affinity.
-
Halogenation: The presence of halogens, such as chloro and fluoro groups, on the aniline ring often leads to potent inhibitory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Synthesis of 4-Anilinoquinazoline Derivatives
The synthesis of 4-anilinoquinazoline derivatives typically involves the nucleophilic substitution of a chlorine atom at the 4-position of a quinazoline ring with a substituted aniline.[6][7][8]
Reaction Scheme:
A generalized synthetic pathway.
Procedure:
-
A solution of the appropriately substituted 4-chloroquinazoline and the desired substituted aniline in a suitable solvent (e.g., isopropanol, n-butanol, or THF/water) is prepared.[6][7]
-
The reaction mixture is heated to reflux for a specified period, typically ranging from a few hours to overnight, and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired 4-anilinoquinazoline derivative.
In Vitro Kinase Inhibition Assay
The ability of the synthesized compounds to inhibit the activity of specific kinases is determined using in vitro kinase assays.
Procedure (Example for EGFR):
-
The kinase domain of the target enzyme (e.g., EGFR) is incubated with a specific peptide substrate and ATP.
-
The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays.
-
The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[1]
Cell-Based Proliferation Assay
The anti-proliferative activity of the compounds against various cancer cell lines is evaluated using cell viability assays, such as the MTT or SRB assay.
Procedure (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[9][10]
Visualizing Structure-Activity Relationships
The following diagram illustrates the key SAR findings for 4-anilinoquinazoline derivatives as kinase inhibitors.
Key SAR insights for 4-anilinoquinazoline kinase inhibitors.
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of aminoquinazoline derivatives and their antiproliferative activities against melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Novel 4-Chloro-8-fluoroquinazoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic effects of novel 4-Chloro-8-fluoroquinazoline derivatives, offering insights into their potential as anticancer agents. The following sections present quantitative data on their efficacy against various cancer cell lines, detailed experimental protocols for cytotoxicity assessment, and visualizations of relevant biological pathways.
Comparative Cytotoxicity Data
The cytotoxic potential of novel quinazoline derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cancer cell growth. The table below summarizes the in vitro cytotoxicity data for a representative novel 8-fluoroquinazoline derivative, alongside established anticancer drugs for comparison.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | MTT | 168.78 | Doxorubicin | ~1-2 µM |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | T-24 | MTT | 257.87 | Cisplatin | ~5-10 µM |
Note: The provided data for the novel derivative is from a specific study and serves as an example.[1][2] The IC50 values for reference compounds can vary depending on the specific experimental conditions and cell line.
Experimental Protocols
A standardized and reproducible protocol is crucial for the accurate assessment of in vitro cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
Objective: To determine the concentration at which a test compound inhibits 50% of cell growth (IC50) in a cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, T-24)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel this compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel this compound derivatives in the complete culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Visualizing the Experimental Workflow and Biological Pathways
To better understand the experimental process and the potential mechanisms of action of these novel compounds, the following diagrams have been generated.
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Quinazoline derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt pathway are common targets.
Caption: Simplified EGFR-PI3K/Akt signaling pathway and inhibition by quinazoline derivatives.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [pubmed.ncbi.nlm.nih.gov]
comparing EGFR inhibition IC50 values of different quinazoline analogs
For Researchers, Scientists, and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy due to its critical role in cell proliferation, survival, and differentiation.[1] Quinazoline-based molecules have emerged as a prominent class of EGFR inhibitors, with several approved drugs and numerous candidates in development. This guide provides a comparative analysis of the EGFR inhibitory activity of various quinazoline analogs, supported by experimental data and detailed methodologies.
EGFR Inhibition by Quinazoline Analogs: A Data Summary
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the EGFR IC50 values for a selection of quinazoline analogs from published studies. These values demonstrate the wide range of inhibitory activities achievable through structural modifications of the quinazoline scaffold.
| Compound ID/Name | Modification/Substituent | EGFR IC50 (nM) | Reference |
| Gefitinib | - | 17.1 - 27.0 | [2] |
| Erlotinib | - | 0.045 µM (45 nM) | [3] |
| Lapatinib | - | 27.06 | [2] |
| Osimertinib | - | 8.1 | [2] |
| Compound 1i | Semiacarbazone moiety | 0.05 | [4] |
| Compound 1j | Semiacarbazone moiety | 0.1 | [4] |
| Compound 4f | Thiazole derivative | 3.62 (wild-type) | [5] |
| Compound 6 | Electron-donating groups | 10 | [2] |
| Compound 13 | - | 5.06 | [2] |
| Compound 19 | N-Boc glycine residue at position 6 | 3.2 | [6] |
| Compound 24 | 2-benzyl-thio function | 13.40 | [7] |
| Compound 24 | Flexible four-carbon linker | 9.2 | [2] |
| Compound 6d | - | 0.069 µM (69 nM) | [3][5] |
| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | 1.37 | [8] |
Experimental Protocol: Determination of EGFR Inhibition IC50
The following is a generalized protocol for determining the IC50 values of quinazoline analogs against EGFR using a biochemical kinase assay, such as the widely used ADP-Glo™ Kinase Assay. This method quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to EGFR activity.
Materials:
-
Recombinant Human EGFR (kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test Compounds (Quinazoline Analogs)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well white opaque assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinazoline analogs in 100% DMSO. Further dilute these stock solutions in the kinase assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Assay Plate Setup:
-
Add the diluted quinazoline analogs to the wells of the assay plate.
-
Include a "no inhibitor" control (positive control) containing only the kinase assay buffer with the same final DMSO concentration.
-
Include a "no enzyme" control (negative control/blank) to measure background signal.
-
-
Enzyme Addition: Add the diluted recombinant EGFR enzyme to all wells except the negative control wells.
-
Reaction Initiation: Prepare a master mix containing the Poly(Glu, Tyr) substrate and ATP in the kinase assay buffer. Initiate the kinase reaction by adding this master mix to all wells.
-
Incubation: Incubate the assay plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Signal Generation:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the negative control wells from all other measurements.
-
Calculate the percentage of EGFR inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a conformational change, leading to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that regulate critical cellular processes like proliferation, survival, and migration. Quinazoline inhibitors act by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby blocking its activity and inhibiting the downstream signaling cascade.[6]
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
A Comparative Guide to Analytical Methods for the Quantification of 4-Chloro-8-fluoroquinazoline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and quality. 4-Chloro-8-fluoroquinazoline is a heterocyclic compound of interest, and its precise measurement requires robust analytical methods. While specific validated methods for this exact analyte are not widely published, this guide provides a comprehensive comparison of commonly employed analytical techniques for structurally related compounds, including chloro-quinazolines, fluoroquinolones, and chloro-quinolines. The data and protocols presented herein offer a strong foundation for developing and validating a suitable analytical method for this compound.
This guide compares the two most powerful and prevalent analytical techniques for the quantification of such compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . We will delve into their respective experimental protocols and performance characteristics, providing a clear basis for method selection.
Comparison of Analytical Techniques
The choice between HPLC and GC-MS for the analysis of this compound and its analogs depends on several factors, including the analyte's volatility, thermal stability, the complexity of the sample matrix, and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It is a widely used method in pharmaceutical quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds. The mass spectrometric detection provides unambiguous identification of the analyte.
The following tables summarize the performance characteristics of HPLC and GC-MS methods for compounds structurally similar to this compound.
Data Presentation: Performance Comparison
HPLC Methods for Chloro-Quinazoline and Fluoroquinolone Derivatives
| Parameter | Method A: Chloro-Quinazoline Derivative[1] | Method B: Fluoroquinolone Mix[2] | Method C: Fluoroquinolones in Soil[3] |
| Instrumentation | HPLC with UV Detector | HPLC with UV Detector | HPLC with UV Detector |
| Column | C18 (5 µm, 4.6 x 250 mm) | Chromolith® RP-18e (150 x 4.6 mm) | - |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) | Acetonitrile:Phosphate Buffer (pH 5.5, 15 mM) (13:87 v/v) | - |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | - |
| Detection | UV at 340 nm | UV at 280 nm | - |
| Linearity (r²) | > 0.999 (typical) | ≥ 0.996 | > 0.998 |
| Concentration Range | - | 15-35 µg/mL | 1-300 ng/g |
| Accuracy (% Recovery) | - | 92-102% | 89-99% |
| Precision (% RSD) | < 2% (typical) | < 2% | < 7% |
| LOD | - | - | 0.9-2.7 ng/g |
| LOQ | - | - | - |
GC-MS Methods for Chloro-Quinoline and Related Halogenated Derivatives
| Parameter | Method D: Halogenated Quinoline[4] | Method E: 3-Chloroquinoline[5] | Method F: Quinoline in Textiles[6] |
| Instrumentation | GC with FID | GC-MS | GC-MS |
| Column | Trifluoropropyl silicone (QF-1) | DB-5MS (30 m x 0.25 mm, 0.25 µm) | DB-5MS (30 m x 0.25 mm, 0.5 µm) |
| Carrier Gas | - | Helium (1 mL/min) | Helium (1 mL/min) |
| Injector Temp. | - | 250-280°C | 250°C |
| Oven Program | 155°C Isothermal | Ramp: 100°C (2 min) to 280°C at 15°C/min, hold 5 min | Ramp: 90°C (2 min) to 260°C at 20°C/min, hold 3 min |
| Detection | FID | MS | MS |
| Linearity (r²) | - | - | 0.9998 |
| Concentration Range | - | - | 0.1-1.0 mg/L |
| Accuracy (% Recovery) | - | - | 82.9-92.0% |
| Precision (% RSD) | - | - | 1.4-3.8% |
| LOD | - | 0.1 mg/kg (for quinoline) | 0.1 mg/kg |
| LOQ | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for HPLC and GC-MS analysis of compounds related to this compound.
HPLC Method for a Chloro-Quinazoline Derivative (Adapted from[1])
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A mixture of acetonitrile and water (80:20 v/v). The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 340 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
GC-MS Method for a Chloro-Quinoline Derivative (Adapted from[5])
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS, 30 m length x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless injection with an injector temperature of 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Maintain 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: Appropriate m/z range to include the molecular ion and key fragments of the analyte.
-
-
Sample Preparation: Prepare a stock solution of the sample in a volatile organic solvent such as methanol or toluene. Prepare working standards by dilution.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analysis of a small molecule like this compound using HPLC and GC-MS.
Caption: A typical experimental workflow for HPLC analysis.
Caption: A typical experimental workflow for GC-MS analysis.
Disclaimer: The analytical methods described in this guide are for compounds structurally related to this compound. These methods should be considered as a starting point and will require optimization and full validation according to ICH guidelines for the specific analysis of this compound to ensure their suitability for the intended purpose.
References
A Head-to-Head Comparison of the 8-Fluoroquinazoline Scaffold and Other Heterocyclic Cores in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Heterocyclic Scaffolds in Kinase Inhibition
The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, with the quinazoline scaffold emerging as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a detailed comparison of the 8-fluoroquinazoline scaffold with other key heterocyclic systems, such as quinoline and pyrimidine. Due to a lack of publicly available experimental data for 4-Chloro-8-fluoroquinazoline, this analysis will focus on the broader 8-fluoroquinazoline core, with specific data presented for a notable derivative, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a selective Aurora A kinase inhibitor.
Comparative Overview of Heterocyclic Scaffolds
The selection of a core heterocyclic scaffold is a critical decision in drug design, influencing a compound's physicochemical properties, target affinity, and overall pharmacological profile. Quinazolines, quinolines, and pyrimidines are all prominent in anticancer drug development, frequently targeting protein kinases.[1]
| Feature | Quinazoline Scaffold | Quinoline Scaffold | Pyrimidine Scaffold |
| Core Structure | Benzene ring fused to a pyrimidine ring.[1] | Benzene ring fused to a pyridine ring.[1] | A single six-membered ring with two nitrogen atoms.[2] |
| Primary Mechanism of Action | Predominantly protein kinase inhibition, especially targeting the Epidermal Growth Factor Receptor (EGFR).[1][3] | Diverse, including topoisomerase inhibition, kinase inhibition, and disruption of tubulin polymerization.[1] | Often acts as a nucleobase analog, interfering with nucleic acid synthesis; also a versatile scaffold for targeting various enzymes, including kinases.[2] |
| Approved Drug Examples | Gefitinib, Erlotinib, Afatinib, Lapatinib (all are EGFR tyrosine kinase inhibitors).[1] | Bosutinib (kinase inhibitor), Camptothecin and its analogues (topoisomerase inhibitors).[1] | Fluorouracil (anticancer), Imatinib (contains a pyrimidine moiety).[2] |
| Key Therapeutic Areas | Non-small cell lung cancer, pancreatic cancer, breast cancer.[1] | Leukemia, various solid tumors.[1] | Various cancers and viral infections.[2] |
| Development Focus | Targeted therapy, particularly for cancers driven by specific kinase mutations.[1] | Broad-spectrum anticancer activity through various mechanisms.[1] | Broad applications due to its presence in natural nucleic acids. |
Performance Data: The 8-Fluoroquinazoline Scaffold as a Kinase Inhibitor
Inhibitory Activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid
| Compound | Target Kinase | Inhibitory Activity (%) at 10 µM |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | Aurora A | 51.78% |
Data sourced from a study on novel quinazoline derivatives as selective Aurora A kinase inhibitors.
Kinase Selectivity Profile
To assess its selectivity, the same compound was screened against a panel of 14 other kinases.
| Kinase | Remaining Activity (%) at 10 µM |
| Aurora A | 48.22% |
| ABL1 | 91.56% |
| AKT1 | 99.30% |
| ALK | 92.54% |
| BRAF | 93.81% |
| CDK2 | 97.43% |
| EGFR | 94.23% |
| ERBB2 | 96.14% |
| FLT3 | 83.33% |
| MET | 91.07% |
| MK2 | 100.00% |
| p38a | 98.13% |
| PI3Ka | 98.79% |
| RET | 92.48% |
| VEGFR2 | 87.52% |
This data demonstrates the compound's notable selectivity for Aurora A kinase over the other tested kinases.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of quinazoline derivatives and the execution of kinase inhibition assays.
Synthesis of 8-Fluoroquinazoline Derivatives
A general method for the synthesis of 2-substituted-8-fluoroquinazoline-4-carboxylic acid esters involves a multi-step process:
-
Amide Formation: Reaction of a substituted benzoyl chloride with 2-fluoroaniline in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) at 0°C, followed by stirring at room temperature.
-
Imidoyl Chloride Formation: The resulting N-arylbenzamide is then refluxed with thionyl chloride to yield the corresponding imidoyl chloride.
-
Cyclization: The imidoyl chloride is cyclized by heating with ethyl cyanoformate in the presence of a Lewis acid catalyst, such as tin tetrachloride, to form the ethyl 2-substituted-8-fluoroquinazoline-4-carboxylate.
-
Saponification: The final carboxylic acid is obtained by the saponification of the ester using a base like sodium hydroxide in a mixture of ethanol and water, followed by acidification.
In Vitro Kinase Inhibition Assay
The inhibitory activity of a compound against a specific kinase is often determined using an in vitro kinase assay.
-
Assay Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A common method is a luminescence-based assay where the amount of remaining ATP is quantified.
-
Procedure:
-
The kinase, substrate, and test compound (at various concentrations) are incubated in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a set incubation period, a reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed (and thus, the kinase activity).
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control (without the inhibitor). IC50 values are then determined by fitting the dose-response data to a suitable equation.
Signaling Pathway Visualization
Quinazoline-based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase pathways are common targets.
Caption: EGFR signaling pathway and its inhibition by a quinazoline-based drug.
Caption: Role of Aurora A kinase in the cell cycle and its inhibition.
Conclusion
The quinazoline scaffold remains a cornerstone in the development of targeted therapies, particularly kinase inhibitors. While a direct, data-driven comparison involving this compound is currently limited by the lack of public data, the analysis of the broader 8-fluoroquinazoline class, exemplified by the selective Aurora A kinase inhibitor 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrates the potential of this scaffold. The high selectivity observed for this derivative underscores the tunability of the quinazoline core.
In comparison to other heterocyclic scaffolds like quinoline and pyrimidine, quinazolines have a more focused, albeit highly successful, history in targeting protein kinases. The choice of scaffold will ultimately depend on the specific therapeutic target and desired pharmacological profile. Further research into variously substituted 8-fluoroquinazolines is warranted to fully explore their therapeutic potential.
References
The Unseen Hurdle: Evaluating the Predicted ADMET Profile of 4-Chloro-8-fluoroquinazoline Derivatives
A critical step in the journey of a drug candidate from the lab to the clinic is the evaluation of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For the promising class of 4-Chloro-8-fluoroquinazoline derivatives, which show potential in various therapeutic areas, particularly as kinase inhibitors in oncology, a comprehensive understanding of their ADMET profile is paramount. However, a significant gap exists in the scientific literature, with a notable absence of direct experimental data for this specific chemical series.
In the absence of in vitro or in vivo studies, the scientific community currently relies on computational, or in-silico, models to predict the ADMET characteristics of these compounds. These predictive studies, while not a substitute for experimental validation, offer valuable early-stage insights into the potential drug-likeness and safety of these molecules. This guide provides a comparative overview of the predicted ADMET properties of representative quinazoline derivatives, based on computational studies, to aid researchers in prioritizing candidates for further development.
A Comparative Look at Predicted ADMET Properties
To illustrate the typical ADMET parameters evaluated for quinazoline derivatives, the following table summarizes in-silico data for a selection of analogous compounds investigated in computational studies. It is crucial to note that these are predicted values and may not reflect the actual physiological behavior of the compounds.
| Compound ID | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Human Intestinal Absorption (%) | BBB Permeant | CYP2D6 Inhibitor | hERG Inhibitor | Carcinogenicity |
| Derivative A | < 500 | < 5 | Good | > 90% | No | Unlikely | Low Risk | Non-carcinogen |
| Derivative B | < 500 | < 5 | Moderate | > 85% | Yes | Likely | Medium Risk | Non-carcinogen |
| Derivative C | > 500 | > 5 | Low | < 70% | No | Unlikely | Low Risk | Non-carcinogen |
Note: The data presented in this table is a generalized representation derived from multiple in-silico studies on quinazoline derivatives and is intended for illustrative purposes only. Specific values would vary based on the exact chemical structure of the this compound derivative.
The 'How-To': A Look at In-Silico Experimental Protocols
The predictive data for the ADMET properties of quinazoline derivatives are generated using a variety of computational tools and methodologies. These approaches leverage extensive databases of known chemical structures and their experimentally determined properties to build predictive models.
Key In-Silico Methodologies:
-
Software Platforms: A suite of specialized software is commonly employed for ADMET prediction. Popular platforms include SwissADME, admetSAR, and ProTox-II.[1][2] These tools provide a user-friendly interface for submitting a chemical structure and obtaining a range of predicted ADMET parameters.
-
Physicochemical Property Prediction: Key properties like molecular weight, lipophilicity (LogP), and aqueous solubility are calculated based on the compound's chemical structure. These parameters are fundamental in predicting a drug's absorption and distribution characteristics.
-
Absorption Prediction: Human Intestinal Absorption (HIA) is often predicted using models that consider factors like lipophilicity, polar surface area, and the number of rotatable bonds. The "BOILED-Egg" model, for instance, provides a visual representation of a compound's predicted gastrointestinal absorption and blood-brain barrier (BBB) penetration.[3]
-
Metabolism Prediction: The likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2D6), is predicted. This is crucial for anticipating potential drug-drug interactions.
-
Toxicity Prediction: A range of toxicity endpoints are assessed computationally. This includes predictions for cardiotoxicity (e.g., hERG inhibition), carcinogenicity, and organ toxicity. These predictions are based on structural alerts and statistical models trained on large toxicity datasets.
Visualizing the Path: In-Silico ADMET Evaluation Workflow
The process of evaluating the ADMET properties of a novel compound using computational methods follows a structured workflow. This begins with the design of the molecule and culminates in a comprehensive predicted ADMET profile.
References
A Comparative Cross-Reactivity Analysis of Quinazoline-Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of several prominent quinazoline-derived kinase inhibitors. The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly for various cancers. Understanding the selectivity of these drugs is paramount for predicting their efficacy, off-target effects, and potential for combination therapies. This document summarizes key experimental data, details the methodologies used for their generation, and visualizes the primary signaling pathways involved.
Introduction to Quinazoline-Derived Kinase Inhibitors
Quinazoline derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their ability to mimic the adenine moiety of ATP and bind to the ATP-binding pocket of a wide range of kinases. This has led to the development of numerous clinically successful kinase inhibitors, most notably targeting the epidermal growth factor receptor (EGFR) family. While highly effective against their primary targets, the therapeutic window and side-effect profile of these drugs are often dictated by their interactions with other kinases—their cross-reactivity. This guide focuses on a comparative analysis of four well-established quinazoline-based EGFR inhibitors: Gefitinib, Erlotinib, Lapatinib, and Dacomitinib.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity (IC50 or Kd in nM) of Gefitinib, Erlotinib, Lapatinib, and Dacomitinib against their primary targets (EGFR and HER2/ErbB2) and key off-targets, including VEGFR2, PDGFRα, PDGFRβ, and Aurora A kinase. Lower values indicate greater potency.
Table 1: Potency Against Primary Targets (EGFR & HER2)
| Kinase | Gefitinib (IC50/Kd, nM) | Erlotinib (IC50/Kd, nM) | Lapatinib (IC50, nM) | Dacomitinib (IC50, nM) |
| EGFR | 37[1] | 2[2] | 10.8[3] | 6[4][5] |
| HER2 (ErbB2) | >10,000 | >10,000 | 9.2[3] | 45.7[4][5] |
Table 2: Cross-Reactivity Against Selected Off-Target Kinases
| Kinase | Gefitinib (IC50/Kd, nM) | Erlotinib (IC50/Kd, nM) | Lapatinib (IC50, nM) | Dacomitinib (IC50, nM) |
| VEGFR2 | >10,000 | >10,000 | >10,000[3] | - |
| PDGFRα | - | - | - | - |
| PDGFRβ | - | - | - | - |
| Aurora A | - | - | - | - |
| c-Src | - | >1000-fold selective for EGFR[2] | >300-fold selective for EGFR/ErbB2[3] | - |
| ErbB4 (HER4) | - | - | 367[3] | 73.7[4][5] |
Experimental Protocols
The data presented in this guide were generated using various in vitro kinase inhibition assays. Below are detailed methodologies for three commonly employed techniques.
Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP generated and is therefore inversely proportional to the kinase inhibition.[2][6]
Materials:
-
Purified recombinant kinase (e.g., EGFR, HER2)
-
Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1 for EGFR)[3]
-
ATP solution
-
Test compounds (e.g., Gefitinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate Kinase Reaction: Add 2 µL of a mixture containing the kinase substrate and ATP to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature.[7]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7]
-
Incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Radiometric Kinase Assay (e.g., for HER2)
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP or [γ-³²P]ATP) onto a kinase substrate.[8][9][10]
Materials:
-
Purified recombinant kinase (e.g., HER2)
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP
-
Non-radioactive ATP
-
Test compounds (e.g., Lapatinib)
-
Kinase Reaction Buffer
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, peptide substrate, and test compound in the kinase reaction buffer.
-
Initiate Kinase Reaction: Add a mixture of non-radioactive ATP and [γ-³³P]ATP to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes).[8]
-
Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter paper/plate. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.
-
Washing: Wash the filter paper/plate multiple times with a suitable buffer (e.g., phosphoric acid) to remove unbound radiolabeled ATP.[11]
-
Quantification: Measure the radioactivity on the filter paper/plate using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Compare the radioactivity in the presence of the inhibitor to the control (no inhibitor) to determine the percent inhibition and subsequently the IC50 value.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., for VEGFR2)
TR-FRET assays are homogeneous assays that measure the phosphorylation of a substrate by a kinase. The assay relies on the transfer of energy between a donor fluorophore (e.g., a europium-labeled antibody that recognizes the phosphorylated substrate) and an acceptor fluorophore (e.g., a fluorescently labeled substrate).[12][13][14]
Materials:
-
Purified recombinant kinase (e.g., VEGFR2)
-
Biotinylated kinase-specific substrate
-
Europium-labeled anti-phosphotyrosine antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
ATP
-
Test compounds
-
Assay Buffer
-
TR-FRET compatible plate reader
Procedure:
-
Kinase Reaction: In a suitable microplate, incubate the kinase, biotinylated substrate, ATP, and test compound in the assay buffer.
-
Detection: After the kinase reaction, add the europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubation: Allow the mixture to incubate to enable the binding of the antibody to the phosphorylated substrate and the binding of streptavidin to the biotinylated substrate.
-
Signal Detection: If the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The time-resolved fluorescence of both the donor and acceptor is measured using a plate reader.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the kinase. IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by these quinazoline inhibitors and a general workflow for kinase inhibitor profiling.
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.
Caption: Overview of VEGFR and PDGFR signaling pathways, common off-targets for some kinase inhibitors.
Caption: A general experimental workflow for cross-reactivity profiling of kinase inhibitors.
Conclusion
The quinazoline scaffold has proven to be a highly versatile platform for the design of potent kinase inhibitors. While drugs like Gefitinib, Erlotinib, Lapatinib, and Dacomitinib have shown significant clinical benefit through their potent inhibition of EGFR and HER2, their overall therapeutic performance is influenced by their broader kinome selectivity. This guide provides a comparative overview of their cross-reactivity, the experimental methods used to determine it, and the biological pathways they modulate. For drug development professionals, a thorough understanding of these off-target interactions is crucial for designing next-generation inhibitors with improved selectivity and reduced side effects, ultimately leading to safer and more effective cancer therapies.
References
- 1. Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. EGFR Kinase Enzyme System Application Note [promega.co.uk]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. researchgate.net [researchgate.net]
The Impact of Chlorination on the Efficacy of Quinazoline Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of pharmacologically active scaffolds is paramount. Quinazoline and its derivatives have long been a focal point of such research, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A key area of investigation within this class of compounds is the effect of halogenation, particularly chlorination, on their therapeutic efficacy. This guide provides a comparative analysis of chlorinated versus non-chlorinated quinazoline compounds, supported by experimental data, detailed protocols, and pathway visualizations to elucidate their mechanisms of action.
Anticancer Efficacy: A Tale of Two Scaffolds
The anticancer activity of quinazoline derivatives is frequently attributed to their ability to inhibit key enzymes in signaling pathways crucial for tumor growth and proliferation, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The introduction of a chlorine atom to the quinazoline scaffold can significantly influence the compound's binding affinity to its target and, consequently, its cytotoxic potency.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of selected chlorinated and non-chlorinated quinazoline derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Structure/Substitution | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Chlorinated Quinazolines | |||||
| Gefitinib | 4-anilinoquinazoline | EGFR Tyrosine Kinase Inhibitor | HeLa (Cervical) | 4.3 | [1] |
| MDA-MB-231 (Breast) | 28.3 | [1] | |||
| Erlotinib | 4-anilinoquinazoline | EGFR Tyrosine Kinase Inhibitor | HepG2 (Liver) | 25 | [1] |
| MCF-7 (Breast) | 20 | [1] | |||
| Compound 1 | 2-phenylquinazolin-4(3H)-one | Not Specified | HeLa (Cervical) | 2.81 | [1] |
| MDA-MB-231 (Breast) | 1.85 | [1] | |||
| Chlorinated Quinazolines | |||||
| Compound 2 | 2-chloroquinazoline derivative | Not Specified | HeLa (Cervical) | 2.15 | [2] |
| MDA-MB-231 (Breast) | Not Specified | [2] | |||
| Compound 3 | 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative | Tubulin Polymerization Inhibitor | L1210 (Leukemia) | 5.8 | [3] |
| K562 (Leukemia) | >50% inhibition at 1 µg/mL | [3] | |||
| MCF-7 (Breast) | 0.34 | [3] | |||
| Compound 4 | 4-(3-chloro-4-fluorophenylamino)quinazoline derivative | EGFR Tyrosine Kinase Inhibitor | A431 (Skin) | Potent Inhibition | [4] |
| Compound 5 | 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H) one | Broad-spectrum antitumor | Multiple cell lines | Effective | [5] |
| Compound 6 | 3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-2-oxo-ethylthio]quinazolin-4(3H)-one | Broad-spectrum antitumor | Multiple cell lines | Effective | [5] |
Antimicrobial Efficacy: Halogenation as a Potentiator
Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents. The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes and interaction with intracellular targets.
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The table below presents MIC values for chlorinated and non-chlorinated quinazoline compounds against various bacterial and fungal strains. Lower MIC values indicate greater antimicrobial activity.
| Compound ID | Structure/Substitution | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Non-Chlorinated Quinazolines | ||||
| Compound 7 | 2,3-disubstituted quinazolin-4(3H)one derivative | S. aureus | >100 | [6] |
| B. subtilis | >100 | [6] | ||
| E. coli | >100 | [6] | ||
| P. aeruginosa | >100 | [6] | ||
| Chlorinated Quinazolines | ||||
| Compound 8 | 7-chloro-4-(piperazin-1-yl)quinoline derivative | P. falciparum | 0.18 | [5] |
| Compound 9 | Pyrrolidine derivative with para-chloro phenyl moiety | S. aureus | 0.5 mg/mL | [6] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Synthesis of 4-Alkyl/Arylthioquinazoline Derivatives from 4-Chloroquinazolines
This protocol outlines a general method for the synthesis of thioether derivatives of quinazoline, a common route for creating diverse analogues.
Materials:
-
4-Chloroquinazoline
-
Appropriate thiol compound (e.g., methanethiol)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a solution of the desired thiol (1.2 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chloroquinazoline (1.0 mmol) to the reaction mixture.
-
Reflux the mixture for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.[7]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Quinazoline derivative stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).[7]
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[8]
Signaling Pathways and Mechanisms of Action
The efficacy of many quinazoline derivatives, particularly in the context of cancer, is intrinsically linked to their ability to modulate specific signaling pathways.
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[10] Its aberrant activation is a hallmark of many cancers. Quinazoline-based tyrosine kinase inhibitors act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent downstream signaling cascade.[1]
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-8-fluoroquinazoline
As researchers and scientists in drug development, our work with novel chemical entities like 4-Chloro-8-fluoroquinazoline is foundational to discovery. However, the inherent reactivity and potential toxicity of such molecules demand a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a comprehensive operational plan for personal protective equipment (PPE). It is designed to instill a deep, procedural understanding of why specific equipment is chosen and how it must be used to ensure your safety and the integrity of your research.
Hazard Profile of this compound: Understanding the Risk
Before handling any chemical, a thorough understanding of its hazard profile is critical. While comprehensive toxicological data for novel compounds is often limited, we can infer significant risks from the structural components (a halogenated quinazoline) and available Safety Data Sheet (SDS) information for analogous compounds.
The primary hazards associated with this compound and similar halogenated aromatic compounds include:
-
Acute Toxicity (Oral): Analogous compounds are classified as toxic if swallowed.[1][2] Ingestion can cause systemic effects.
-
Skin Corrosion/Irritation: Direct contact may cause skin irritation, inflammation, or chemical burns.[1][3] Halogenated compounds can be absorbed through the skin, leading to systemic toxicity.
-
Serious Eye Damage/Irritation: This class of chemical is often severely irritating to the eyes and may cause serious, lasting damage.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols can cause irritation to the respiratory tract.[3][4]
Given these hazards, all handling of this compound must be predicated on the principle of minimizing all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.
Core Engineering Control: The Chemical Fume Hood
PPE is the last line of defense. Your primary protection is an engineering control, specifically a properly functioning chemical fume hood.
Operational Mandate: All weighing, reconstitution, and handling of solid or liquid this compound must be performed inside a certified chemical fume hood. This minimizes the risk of inhaling airborne particles or vapors.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety glasses with side shields & face shield | Double-gloved with nitrile or neoprene gloves | Flame-resistant lab coat, fully buttoned | Not required if performed in a fume hood |
| Preparing Solutions | Chemical splash goggles & face shield | Double-gloved with nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Not required if performed in a fume hood |
| Running Reactions/Transfers | Chemical splash goggles | Double-gloved with nitrile or neoprene gloves | Flame-resistant lab coat | Not required if performed in a fume hood |
| Large Spill Cleanup (>10g) | Chemical splash goggles & face shield | Heavy-duty butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with organic vapor/acid gas cartridges |
-
Mechanism: Prevents splashes of solutions or contact with airborne solid particles from reaching the eyes.
-
Protocol:
-
Standard Use: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.
-
Higher Risk Tasks: When handling solutions or any quantity of the material that could splash (e.g., during transfers or solution preparation), upgrade to chemical splash goggles. For tasks with a significant splash risk, such as preparing stock solutions or cleaning up spills, a full-face shield must be worn over the chemical splash goggles.[1]
-
-
Mechanism: Prevents direct skin contact with the chemical, mitigating local irritation and preventing systemic absorption.
-
Hand Protection:
-
Glove Selection: Standard nitrile examination gloves may offer limited splash protection but are not recommended for prolonged contact with halogenated aromatic hydrocarbons.[5][6] For direct handling, neoprene or butyl rubber gloves are preferred due to their higher chemical resistance.[7] However, always consult the glove manufacturer's specific chemical resistance chart for the most accurate information.
-
Double Gloving: For all handling procedures, wearing two pairs of gloves is a mandatory best practice. This provides a critical safety buffer in case the outer glove is compromised.
-
Glove Removal: Use proper technique to remove gloves, avoiding contact between the outer contaminated surface and your skin.[4] Dispose of contaminated gloves immediately in the designated hazardous waste container.
-
-
Body Protection:
-
A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a significant spill or failure of engineering controls, respiratory protection is critical.
-
Selection: A NIOSH-approved air-purifying respirator (APR) fitted with combination organic vapor/acid gas (OV/AG) cartridges is necessary.[4]
-
Fit Testing: All personnel who may need to use a respirator must be properly fit-tested and trained in its use, in accordance with OSHA regulations (29 CFR 1910.134).
Procedural Workflow: PPE Selection and Disposal
The following diagram illustrates the decision-making process for selecting and disposing of PPE when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
